molecular formula C5H10Cl2N2O B046951 1,3-Bis(2-chloroethyl)urea CAS No. 2214-72-4

1,3-Bis(2-chloroethyl)urea

Katalognummer: B046951
CAS-Nummer: 2214-72-4
Molekulargewicht: 185.05 g/mol
InChI-Schlüssel: VBWBRZHAGLZNST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(2-chloroethyl)urea is an impurity in the synthesis of Carmustine, an alkylating and carbamoylating nitrosourea compound. It interacts with DNA, RNA and proteins causing DNA interstrand cross linking which is cytotoxic and leads to apoptotic cell death.>Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,3-bis(2-chloroethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2N2O/c6-1-3-8-5(10)9-4-2-7/h1-4H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWBRZHAGLZNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176672
Record name 1,3-Bis(2-chloroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2214-72-4
Record name 1,3-Bis(2-chloroethyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002214724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Bis(2-chloroethyl)urea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Bis(2-chloroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(2-chloroethyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-BIS(2-CHLOROETHYL)UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67617YV44S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 1,3-Bis(2-chloroethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2-chloroethyl)urea is a chemical compound of significant interest in the field of medicinal chemistry, primarily recognized as a crucial intermediate in the synthesis of the chemotherapeutic agent Carmustine (B1668450) (BCNU). This technical guide provides a detailed overview of its chemical properties, synthesis, and biological relevance, with a focus on its role as a precursor and potential, though debated, biological activity.

Chemical and Physical Properties

This compound is a urea (B33335) derivative characterized by the presence of two 2-chloroethyl groups. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2214-72-4[1][2]
Molecular Weight 185.05 g/mol [2]
Molecular Formula C₅H₁₀Cl₂N₂O[2]
Synonyms BCU, NSC 36198

Synthesis of this compound

The synthesis of this compound is a key step in the production of Carmustine. Several methods have been reported, often involving the reaction of 2-chloroethylamine (B1212225) or its hydrochloride salt with a carbonylating agent.

Experimental Protocol: Synthesis via 1,1'-Carbonyldiimidazole (B1668759) (CDI)

This method avoids the use of the highly toxic phosgene.

Materials:

  • 2-chloroethylamine hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Isopropanol (B130326)

Procedure:

  • To a stirred suspension of 2-chloroethylamine hydrochloride in anhydrous THF, add 1,1'-carbonyldiimidazole (CDI) in a controlled manner.

  • The reaction mixture is stirred at a suitable temperature until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • The solvent (THF) is then removed under reduced pressure.

  • Water is added to the residue to precipitate the crude this compound.

  • The solid is collected by filtration, washed with water, and then purified by recrystallization from isopropanol to yield pure this compound.[3][4]

Biological Activity and Mechanism of Action

The biological activity of this compound is a subject of some debate in the scientific literature.

Role as a Precursor to Carmustine

The primary and undisputed role of this compound is as a direct precursor to the alkylating agent Carmustine. The nitrosation of this compound introduces a nitroso group, which is critical for the anticancer activity of Carmustine.[1]

G This compound This compound Carmustine Carmustine (BCNU) This compound->Carmustine Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Sodium Nitrite) Nitrosating_Agent->Carmustine

Caption: Synthesis of Carmustine from this compound.

DNA Cross-Linking Activity: A Point of Contention

There are conflicting reports regarding the intrinsic ability of this compound to induce DNA cross-linking.

  • View 1: Inactive Impurity: A significant body of evidence suggests that this compound, lacking the nitroso group, has negligible DNA cross-linking capabilities and is considered an inactive impurity in Carmustine preparations.[1] The anticancer efficacy of Carmustine is attributed to the generation of a chloroethyldiazonium hydroxide, which chloroethylates guanine (B1146940) bases in DNA, leading to interstrand cross-links. This process is dependent on the presence of the nitroso group.

  • View 2: Potential for Interaction: Conversely, some sources indicate that this compound can interact with DNA, RNA, and proteins, causing DNA interstrand cross-linking, which is cytotoxic and leads to apoptotic cell death.[5] This suggests that the chloroethyl groups themselves may possess some inherent alkylating activity, albeit likely much lower than that of the nitrosated derivative.

This discrepancy highlights the need for further research to definitively characterize the independent biological activity of this compound.

G cluster_carmustine Carmustine (BCNU) Action cluster_bcu This compound - Postulated Action Carmustine Carmustine Reactive_Intermediates Reactive Intermediates (e.g., Chloroethyldiazonium ion) Carmustine->Reactive_Intermediates Decomposition DNA_Alkylation DNA Alkylation (O6-guanine) Reactive_Intermediates->DNA_Alkylation DNA_Crosslinking DNA Interstrand Cross-linking DNA_Alkylation->DNA_Crosslinking Cell_Death Apoptosis / Cell Death DNA_Crosslinking->Cell_Death BCU This compound Direct_Alkylation Direct (but weak) DNA Alkylation BCU->Direct_Alkylation

Caption: Contrasting mechanisms of Carmustine and this compound.

Cytotoxicity

Analytical Methods

The analysis of this compound and its related compounds, particularly in the context of Carmustine synthesis and purity assessment, is crucial.

High-Performance Liquid Chromatography (HPLC)

HPLC is a commonly employed technique for the analysis of this compound and its nitrosated derivatives. A typical method would involve:

  • Apparatus: A liquid chromatograph equipped with a UV detector.

  • Column: A reverse-phase column, such as a Waters Spherisorb ODS2 (150 x 4.6 mm, 5 µm), is often suitable.

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water.

  • Detection Wavelength: 200 nm.

  • Column Temperature: 25°C.[4]

Conclusion

This compound is a compound of considerable importance as a synthetic intermediate for the anticancer drug Carmustine. While its primary role is well-established, its intrinsic biological activity, particularly its ability to cross-link DNA, remains an area with conflicting reports. For researchers and drug development professionals, a clear understanding of its synthesis, properties, and the nuances of its biological effects is essential for the development of novel therapeutics and the quality control of existing ones. Further investigation is warranted to fully elucidate the independent pharmacological profile of this molecule.

References

Unraveling the Cytotoxic Blueprint: A Technical Guide to the Mechanism of Action of 1,3-Bis(2-chloroethyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2-chloroethyl)urea (BCNU) and its derivatives represent a critical class of chemotherapeutic agents, primarily utilized in the treatment of various malignancies, including brain tumors.[1] Their efficacy stems from a multifaceted mechanism of action that culminates in the induction of cancer cell death. This technical guide provides an in-depth exploration of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways involved.

Core Mechanism of Action: DNA Alkylation and Cross-Linking

The primary cytotoxic effect of this compound derivatives is their function as potent alkylating agents.[1][2] Upon entering the cell, these compounds undergo spontaneous decomposition to form reactive chloroethyl carbonium ions.[3] These electrophilic intermediates covalently bind to nucleophilic sites on DNA bases, predominantly the O6 and N7 positions of guanine.[3]

This initial alkylation can lead to the formation of both interstrand and intrastrand DNA cross-links.[3] Interstrand cross-links, which form a covalent bridge between the two strands of the DNA double helix, are particularly cytotoxic as they physically prevent the separation of the DNA strands, a prerequisite for both DNA replication and transcription.[3][4] This blockade of fundamental cellular processes ultimately triggers cell cycle arrest and apoptosis.[3][4]

Induction of Apoptosis and Cell Cycle Arrest

The extensive DNA damage inflicted by this compound derivatives serves as a potent trigger for programmed cell death, or apoptosis. The presence of DNA cross-links activates a cascade of signaling events that converge on the activation of caspases, the executioner enzymes of apoptosis.[3]

Furthermore, these compounds are known to induce cell cycle arrest, primarily at the G2/M phase.[5] This checkpoint activation is a cellular response to DNA damage, providing the cell with an opportunity to repair the lesions before proceeding with mitosis. However, the overwhelming and often irreparable nature of the DNA cross-links induced by these agents typically pushes the cell towards apoptosis.

Data Presentation

The cytotoxic potency of this compound and its derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes representative IC50 values for BCNU and other urea (B33335) derivatives in various cancer cell lines.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Carmustine (BCNU)MCF-7Breast Cancer27.18 ± 1.4[4]
Carmustine (BCNU)HT-29Colon Cancer89.12 ± 2.7[4]
1-aryl-3-(2-chloroethyl)urea derivative (tert-butyl)LoVoColon Cancer4[6]
1-aryl-3-(2-chloroethyl)urea derivative (methyl)LoVoColon Cancer20[6]
1-aryl-3-(2-chloroethyl)urea derivative (butyrate)LoVoColon Cancer28[6]

Signaling Pathways

The cellular response to DNA damage induced by this compound derivatives involves the activation of complex signaling networks, most notably the DNA Damage Response (DDR) pathway, which includes the p53 and ATM/ATR pathways.

DNA Damage Response and p53 Activation

Upon detection of DNA cross-links, sensor proteins such as the ATR (Ataxia Telangiectasia and Rad3-related) kinase are activated.[4] ATR, in turn, phosphorylates and activates downstream checkpoint kinases like Chk1.[4] This activation of the ATR-Chk1 pathway is a critical step in initiating the cellular response to BCNU-induced DNA damage.[4] Activated Chk1 can then phosphorylate and activate the tumor suppressor protein p53.[7] p53, often referred to as the "guardian of the genome," is a transcription factor that, upon activation, can induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).[7][]

DNA_Damage_Response BCNU This compound Derivatives DNA_Damage DNA Cross-links BCNU->DNA_Damage ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 Kinase ATR->Chk1 phosphorylates & activates p53 p53 Chk1->p53 phosphorylates & activates p21 p21 p53->p21 induces transcription Bax Bax p53->Bax induces transcription Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p21->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Bax->Apoptosis promotes

Figure 1: Simplified signaling pathway of BCNU-induced DNA damage response.

Experimental Protocols

Detection of DNA Cross-Linking: Alkaline Comet Assay (Modified)

The alkaline comet assay is a sensitive method for detecting DNA strand breaks. A modified version can be employed to detect DNA interstrand cross-links. The principle is that cross-links will retard the migration of DNA fragments induced by a damaging agent (e.g., ionizing radiation), resulting in a smaller "comet tail."

Methodology:

  • Cell Treatment: Treat cells with the this compound derivative at the desired concentrations for a specific duration. Include a negative control (vehicle-treated) and a positive control for cross-linking (e.g., mitomycin C).

  • Irradiation: After treatment, irradiate the cells with a defined dose of X-rays (e.g., 5-10 Gy) on ice to induce random DNA strand breaks. Non-irradiated controls should also be included.

  • Cell Embedding: Mix a suspension of single cells with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) and incubate at 4°C for at least 1 hour.

  • Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13). Allow the DNA to unwind for a set time (e.g., 20-40 minutes) before applying an electric field (e.g., 25 V, 300 mA) for a specific duration (e.g., 20-30 minutes).

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage (and conversely, the presence of cross-links) is quantified by measuring the length and intensity of the comet tail using specialized software. A decrease in tail moment in irradiated, drug-treated cells compared to irradiated, untreated cells indicates the presence of DNA cross-links.

Comet_Assay_Workflow Start Cell Culture Treatment Treat with BCNU Derivative Start->Treatment Irradiation Induce Strand Breaks (X-ray Irradiation) Treatment->Irradiation Embedding Embed Cells in Agarose Irradiation->Embedding Lysis Cell Lysis Embedding->Lysis Electrophoresis Alkaline Unwinding & Electrophoresis Lysis->Electrophoresis Staining Neutralization & Staining Electrophoresis->Staining Analysis Fluorescence Microscopy & Comet Analysis Staining->Analysis

References

The Evolution of Nitrosourea-Based Chemotherapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosourea (B86855) compounds represent a significant class of alkylating agents that have played a crucial role in cancer chemotherapy for decades. Characterized by their unique chemical structure containing a nitroso group and a urea (B33335) moiety, these agents possess the ability to cross the blood-brain barrier, making them particularly valuable in the treatment of brain tumors. This technical guide provides a comprehensive overview of the historical development, mechanism of action, clinical applications, and toxicities of key nitrosourea drugs. It also details relevant experimental protocols for their synthesis and evaluation, and visualizes key pathways and workflows to aid in research and development.

Historical Development and Key Milestones

The journey of nitrosoureas in cancer therapy began in the mid-20th century, stemming from research into nitrogen mustards.[1] A pivotal moment was the discovery of the antitumor activity of N-methyl-N-nitrosourea (MNU).[2] Subsequent structural modifications led to the synthesis of more potent and clinically relevant compounds.

Timeline of Key Nitrosourea Drug Approvals:

Drug Name (Abbreviation)Chemical NameYear of FDA ApprovalKey Indications
Carmustine (B1668450) (BCNU)1,3-bis(2-chloroethyl)-1-nitrosourea1977[3]Brain tumors (glioblastoma, medulloblastoma), multiple myeloma, lymphoma (Hodgkin's and non-Hodgkin's)[4]
Lomustine (CCNU)1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea1976Brain tumors, Hodgkin's lymphoma[5]
Semustine (Methyl-CCNU)1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosoureaInvestigational, not FDA approvedVarious cancers in clinical trials[6]
StreptozotocinN-(methylnitrosocarbamoyl)-α-D-glucosamine1982[7]Metastatic pancreatic neuroendocrine tumors[7]

Mechanism of Action

Nitrosoureas exert their cytotoxic effects primarily through the alkylation of DNA, leading to DNA damage and ultimately cell death.[8] They are cell-cycle non-specific alkylating agents.[9]

DNA Alkylation and Cross-linking

Upon administration, nitrosoureas spontaneously decompose into two reactive intermediates: a 2-chloroethyl diazonium ion and an isocyanate.[10]

  • 2-Chloroethyl Diazonium Ion: This electrophilic species alkylates nucleophilic sites on DNA bases, primarily the O6 position of guanine. This initial alkylation can then lead to the formation of interstrand and intrastrand cross-links in the DNA.[8] These cross-links prevent DNA replication and transcription, triggering apoptosis.[8]

  • Isocyanate: The isocyanate moiety can carbamoylate proteins, including enzymes involved in DNA repair, further contributing to the drug's cytotoxicity.[10]

dot

Caption: Mechanism of Nitrosourea Action.

Resistance Mechanisms

A key mechanism of resistance to nitrosoureas involves the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[10] MGMT can directly remove the alkyl adducts from the O6 position of guanine, thus preventing the formation of cytotoxic cross-links.[8] Tumors with high levels of MGMT expression are often resistant to nitrosourea therapy.[10]

dot

Caption: MGMT-mediated Resistance to Nitrosoureas.

Clinical Data and Toxicity Profiles

The clinical utility of nitrosoureas is often limited by their significant toxicities, primarily myelosuppression.

Carmustine (BCNU)

Efficacy: Carmustine is a cornerstone in the treatment of malignant gliomas. In combination with other agents, it has demonstrated efficacy in Hodgkin's and non-Hodgkin's lymphomas.[4]

Toxicity Profile:

Adverse EventIncidenceNotes
Hematological
Myelosuppression>10%[11]Delayed (nadir at 21-35 days), cumulative, and dose-limiting.[11]
Non-Hematological
Nausea and Vomiting>10% (severe)[11]Occurs within 2-4 hours of administration.[11]
Pulmonary Toxicity≤30%[11]Can manifest as fibrosis or pneumonitis, risk increases with cumulative doses >1,400 mg/m².[11][12]
Renal Toxicity<1% (for cumulative doses <1,000 mg/m²)[11]
HepatotoxicityReportedReversible increases in liver enzymes.[13]
Lomustine (CCNU)

Efficacy: Lomustine is widely used for recurrent glioblastoma.[3] Clinical trials have explored its efficacy in combination with other agents like bevacizumab.[14]

Toxicity Profile:

Adverse EventIncidenceNotes
Hematological
Leukopenia>10%[1]Delayed (nadir at 28-35 days), cumulative, and dose-related.[1]
Thrombocytopenia>10%[1]Delayed (nadir at 28-35 days), cumulative, and dose-related.[1]
Non-Hematological
Nausea and Vomiting45-100%[1]Begins within 45 minutes to 6 hours after oral dose.[1]
Pulmonary ToxicityRareRisk increases with cumulative doses >1100 mg/m².[1]
HepatotoxicityReportedReversible increases in liver enzymes.[13]
Renal ToxicityReportedCan be cumulative.
Streptozotocin

Efficacy in Pancreatic Neuroendocrine Tumors (pNETs): Streptozotocin, often in combination with 5-fluorouracil (B62378) (5-FU), has been a standard of care for advanced pNETs.

Study/RegimenObjective Response Rate (ORR)
Streptozotocin + 5-FU38%[15]

Toxicity Profile:

Adverse EventIncidenceNotes
Hematological
MyelosuppressionCommonGenerally milder than with BCNU or CCNU.
Non-Hematological
Nausea and VomitingVery Common
NephrotoxicityCommonA major dose-limiting toxicity.[16] Can lead to renal tubular acidosis.
HepatotoxicityCommon
Hyperglycemia/HypoglycemiaCommonDue to its toxicity to pancreatic beta cells.[17]

Experimental Protocols

Synthesis of Nitrosoureas

Synthesis of Lomustine (CCNU): Lomustine can be synthesized in a two-step process. The first step involves the reaction of cyclohexylamine (B46788) with 2-chloroethyl isocyanate to form 1-(2-chloroethyl)-3-cyclohexylurea. The second step is the nitrosation of this urea intermediate using a nitrosating agent like sodium nitrite (B80452) in an acidic medium.[18]

Synthesis of Carmustine (BCNU): The synthesis of carmustine involves the nitrosation of 1,3-bis(2-chloroethyl)urea. This intermediate can be prepared by reacting 2-chloroethylamine (B1212225) with a carbonyl source like phosgene (B1210022) or its equivalents.[19]

In Vitro Cytotoxicity Assays

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of the nitrosourea compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

Clonogenic Survival Assay: This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent.

  • Cell Seeding: Plate a known number of cells in 6-well plates.

  • Drug Treatment: Treat the cells with the nitrosourea compound for a specific period.

  • Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 7-14 days to allow for colony formation.[20]

  • Fixation and Staining: Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet.[20]

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells). The surviving fraction is calculated relative to the untreated control.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of nitrosoureas in a living organism.

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel.

  • Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[21]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Drug Administration: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the nitrosourea compound according to the desired schedule and route (e.g., intraperitoneal or oral).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight. The primary endpoint is often tumor growth inhibition or delay.

dot

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay Clonogenic_Assay Clonogenic Assay (Survival) Cell_Culture->Clonogenic_Assay Xenograft_Model Xenograft Model (Immunocompromised Mice) MTT_Assay->Xenograft_Model Promising Compounds Clonogenic_Assay->Xenograft_Model Promising Compounds Drug_Treatment Nitrosourea Treatment Xenograft_Model->Drug_Treatment DNA_Crosslinking_Assay DNA Cross-linking Assay (e.g., Alkaline Elution) Xenograft_Model->DNA_Crosslinking_Assay Mechanism Confirmation Western_Blot Western Blot (e.g., MGMT expression) Xenograft_Model->Western_Blot Resistance Marker Analysis Tumor_Measurement Tumor Volume Measurement Drug_Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

Caption: Experimental Workflow for Nitrosourea Evaluation.

DNA Cross-linking Assay (Alkaline Elution)

This technique is used to detect DNA interstrand cross-links.

  • Cell Treatment and Lysis: Treat cells with the nitrosourea, then lyse them on a filter.

  • DNA Elution: Elute the DNA from the filter with an alkaline solution. The rate of elution is inversely proportional to the amount of DNA cross-linking.

  • Quantification: Quantify the amount of DNA in the eluate and on the filter to determine the extent of cross-linking.

Conclusion

Nitrosourea-based chemotherapy has been a mainstay in the treatment of several cancers, particularly brain tumors, for many years. Their unique ability to penetrate the central nervous system has secured their place in the neuro-oncology armamentarium. However, their significant toxicities, especially myelosuppression, and the development of resistance, primarily through MGMT, pose considerable challenges. Ongoing research focuses on developing novel nitrosourea analogs with improved therapeutic indices and strategies to overcome resistance, ensuring that this important class of anticancer agents continues to evolve and benefit patients.

References

The Pivotal Role of 1,3-Bis(2-chloroethyl)urea as a Precursor in the Synthesis of Carmustine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmustine (B1668450), a member of the nitrosourea (B86855) class of drugs, is a crucial alkylating agent in chemotherapy, particularly for treating brain tumors due to its ability to cross the blood-brain barrier.[1][2] The synthesis of this potent anti-cancer drug relies on a critical precursor: 1,3-Bis(2-chloroethyl)urea (BCU). This technical guide provides an in-depth exploration of the role of BCU in the synthesis of Carmustine, detailing the chemical transformation, experimental protocols, and relevant physicochemical data. The information presented herein is intended to support researchers and professionals in drug development in understanding and potentially optimizing the synthesis of this vital chemotherapeutic agent.

Chemical Relationship and Synthesis Pathway

The conversion of this compound to Carmustine is a single-step nitrosation reaction.[3] In this reaction, a nitroso group (-N=O) is introduced onto one of the nitrogen atoms of the urea (B33335) moiety in BCU. This transformation is typically achieved by treating BCU with a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium.[4] The acidic environment generates nitrous acid (HNO₂) in situ, which then reacts with one of the secondary amines of the BCU molecule. The structural similarity between BCU and Carmustine is fundamental, with the only distinction being the presence of the nitroso group in Carmustine, which is essential for its cytotoxic activity.[3]

The overall chemical equation for this transformation is as follows:

C₅H₁₀Cl₂N₂O (BCU) + NaNO₂ + H⁺ → C₅H₉Cl₂N₃O₂ (Carmustine) + Na⁺ + H₂O

Below is a diagram illustrating the synthetic pathway from this compound to Carmustine.

Synthesis_Pathway BCU This compound (BCU) Reagents NaNO₂ / H⁺ (Nitrosation) BCU->Reagents Carmustine Carmustine (BCNU) Reagents->Carmustine

Synthesis of Carmustine from its precursor.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of both the precursor and the final product is essential for process optimization and quality control. The following tables summarize key quantitative data for this compound and Carmustine.

Table 1: Physicochemical Properties

PropertyThis compound (BCU)Carmustine (BCNU)
CAS Number 2214-72-4[5]154-93-8[2]
Molecular Formula C₅H₁₀Cl₂N₂O[5]C₅H₉Cl₂N₃O₂[2]
Molecular Weight 185.05 g/mol [5]214.05 g/mol [2]
Appearance Solid[5]Orange-yellow solid[2]
Melting Point Not specified30-32 °C

Table 2: Spectroscopic Data

Spectroscopic DataThis compound (BCU)Carmustine (BCNU)
¹H NMR (DMSO-d₆) δ 3.45 (t, J=6.2 Hz, -CH₂Cl), δ 6.12 (s, -NH-)[3]Not explicitly detailed in search results
¹³C NMR Data available on SpectraBase[6][7]Data available on PubChem[8]
IR (KBr, cm⁻¹) 1665 (C=O stretch), 680 (C-Cl stretch)[3]Available in literature[9]

Experimental Protocols

The following are detailed methodologies for the synthesis of Carmustine from this compound, compiled from various sources. These protocols are provided for informational purposes and should be adapted and optimized based on laboratory conditions and safety considerations.

Protocol 1: Nitrosation with Sodium Nitrite in Acetic and Hydrochloric Acid

This protocol is adapted from patent literature and represents a common method for Carmustine synthesis.

Materials:

  • This compound (BCU)

  • Dilute Hydrochloric Acid

  • Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Water (pre-cooled)

Procedure:

  • To a mixture of dilute hydrochloric acid (e.g., 48 ml) and acetic acid (e.g., 612 ml), add this compound (e.g., 150 g) at a temperature of 25-30°C.

  • Cool the reaction mixture to 0-5°C with constant stirring.

  • Slowly add sodium nitrite (e.g., 139.8 g) to the reaction mixture in portions, ensuring the temperature is maintained between 0-5°C.

  • Continue stirring the reaction mixture for 1 hour at 0-5°C.

  • Quench the reaction by adding pre-cooled water.

  • Further cool the mixture to -15 to -10°C and stir for an additional hour to facilitate precipitation.

  • Filter the precipitated solid (crude Carmustine) and wash with water.

  • The crude product can be further purified by recrystallization.

Protocol 2: Nitrosation with Dinitrogen Trioxide

This method utilizes dinitrogen trioxide as the nitrosating agent.

Materials:

Procedure:

  • Prepare a cold slurry (-15°C) of this compound in methylene dichloride.

  • Treat the slurry with a slight excess of dinitrogen trioxide. The slurry will change to a homogeneous solution as the BCU reacts to form the more soluble Carmustine.

  • Evaporate the methylene dichloride to obtain crude Carmustine.

  • Purification can be achieved through silica (B1680970) column chromatography, yielding a high purity product. A reported yield for this method after purification is 85.2%.

Mechanism of Action of Carmustine

Once administered, Carmustine acts as a DNA alkylating agent, which is the basis of its antineoplastic activity.[1] The molecule is unstable in vivo and breaks down to form reactive intermediates. These intermediates can alkylate DNA, leading to the formation of interstrand cross-links. These cross-links prevent DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][10]

The following diagram illustrates the mechanism of action of Carmustine.

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Nucleus Carmustine Carmustine (BCNU) Decomposition Spontaneous Decomposition Carmustine->Decomposition Reactive_Intermediates Reactive Chloroethyl and Isocyanate Moieties Decomposition->Reactive_Intermediates DNA Cellular DNA Alkylation Alkylation of DNA (e.g., at O⁶-guanine) Reactive_Intermediates->Alkylation DNA->Alkylation Alkylation Crosslinking DNA Interstrand Cross-linking Alkylation->Crosslinking DNA_Damage Inhibition of DNA Replication & Transcription Crosslinking->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Mechanism of action of Carmustine.

Conclusion

This compound is an indispensable precursor in the synthesis of the chemotherapeutic agent Carmustine. The straightforward nitrosation reaction that converts BCU to Carmustine is a well-established process, with various protocols offering high yields and purity. A thorough understanding of the physicochemical properties of both the precursor and the final drug, as well as the detailed experimental conditions, is paramount for the consistent and safe production of this life-saving medication. The information provided in this technical guide serves as a comprehensive resource for professionals in the field of oncology drug development and manufacturing.

References

The Bifunctional Nature of 1,3-Bis(2-chloroethyl)-1-nitrosourea (Carmustine, BCNU): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bifunctional anticancer agent, 1,3-Bis(2-chloroethyl)-1-nitrosourea (Carmustine, BCNU). It is important to distinguish BCNU from its precursor, 1,3-Bis(2-chloroethyl)urea, which lacks the nitroso group essential for the potent cytotoxic activity of Carmustine (B1668450). BCNU is a well-established chemotherapeutic agent, particularly in the treatment of brain tumors like glioblastoma, due to its ability to cross the blood-brain barrier.[1] Its therapeutic efficacy stems from a dual mechanism of action: DNA alkylation and protein carbamoylation, which collectively induce cancer cell death. This document details these mechanisms, presents quantitative data on BCNU's activity, outlines key experimental protocols for its study, and provides visual representations of its molecular interactions and experimental workflows.

Core Mechanisms of Action: A Bifunctional Attack

Carmustine's cytotoxic effects are mediated by its decomposition products. In aqueous environments, BCNU degrades to form two reactive species: a 2-chloroethyl diazonium hydroxide (B78521) and 2-chloroethyl isocyanate. This degradation underpins its bifunctional nature.

1. DNA Alkylation and Interstrand Cross-linking: The 2-chloroethyl diazonium hydroxide is a potent alkylating agent. It primarily attacks nucleophilic sites on DNA bases, with a preference for the O6 position of guanine (B1146940). This initial alkylation event can then lead to the formation of a highly cytotoxic DNA interstrand cross-link (ICL). This process involves an intramolecular rearrangement to form a cyclic intermediate, which then reacts with the N1 position of a guanine on the opposing DNA strand, creating a covalent bridge that prevents DNA replication and transcription, ultimately triggering apoptosis.[1]

2. Protein Carbamoylation: The second reactive species, 2-chloroethyl isocyanate, is responsible for the carbamoylation of proteins. It reacts with the lysine (B10760008) residues of various proteins, leading to their inactivation. A key target of this carbamoylation activity is glutathione (B108866) reductase, an essential enzyme for maintaining the cellular redox balance.[2][3][4] Inhibition of glutathione reductase leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and contributing to cellular damage. Additionally, carbamoylation can inhibit DNA repair enzymes, further potentiating the effects of DNA alkylation.

Quantitative Data on Carmustine (BCNU) Activity

The following tables summarize key quantitative data regarding the cytotoxic and biochemical effects of BCNU.

Table 1: In Vitro Cytotoxicity (IC50) of Carmustine in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
MCF7Breast Cancer27.18 ± 1.4-
HT29Colon Cancer56.23 ± 3.3-
HL-60Leukemia10.0-
MOLT-4Leukemia22.0-
Malme-3MMelanoma20-
ADFSGlioblastomaVaries with Bcl-2 expressionOverexpression of Bcl-2 decreases sensitivity.
HT1080/DR4FibrosarcomaConcentration-dependentUsed to study MRP-mediated drug efflux.

Data sourced from multiple studies.[3][5][6][7][8]

Table 2: Effect of BCNU on Glutathione Reductase Activity

SystemBCNU ConcentrationIncubation Time% Inhibition of Glutathione Reductase
Purified Human GR55.5 µM (IC50)-50%
Human Erythrocytes50 µM1 hour84%
Mouse Liver50 mg/kg (i.p.)10 minutesSignificant inhibition
Mouse Lung and Heart50 mg/kg (i.p.)30 minutesSignificant inhibition

Data highlights the rapid and potent inhibition of this critical enzyme.[2][4]

Key Experimental Protocols

This section provides detailed methodologies for assessing the bifunctional activities of BCNU.

Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BCNU in a given cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • BCNU stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of BCNU in complete medium. Remove the old medium from the wells and add 100 µL of the BCNU dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest BCNU concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each BCNU concentration relative to the vehicle control. Plot the percentage of viability against the log of the BCNU concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Quantification of BCNU-Induced DNA Interstrand Cross-links by HPLC-ESI-MS/MS

Objective: To quantify the formation of dG-dC interstrand cross-links in DNA following BCNU treatment.

Materials:

  • Cells or calf thymus DNA

  • BCNU

  • DNA extraction kit

  • Nuclease P1, alkaline phosphatase, and phosphodiesterase

  • HPLC system coupled with an electrospray ionization (ESI) tandem mass spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

  • Ammonium (B1175870) acetate (B1210297) buffer

  • Acetonitrile

Procedure:

  • DNA Treatment and Extraction: Treat cells with BCNU for a specified time. Harvest the cells and extract genomic DNA using a commercial kit. For in vitro studies, incubate calf thymus DNA with BCNU.

  • DNA Digestion: Enzymatically digest the DNA to nucleosides. Incubate the DNA with nuclease P1, followed by the addition of alkaline phosphatase and phosphodiesterase.

  • HPLC-ESI-MS/MS Analysis:

    • Inject the digested DNA sample into the HPLC-ESI-MS/MS system.

    • Separate the nucleosides using a C18 column with a gradient of ammonium acetate buffer and acetonitrile.

    • Monitor the elution of the dG-dC cross-link adduct using the mass spectrometer in multiple reaction monitoring (MRM) mode, tracking the specific parent-to-daughter ion transition for the cross-link.

  • Quantification: Generate a standard curve using a synthesized dG-dC cross-link standard of known concentrations. Quantify the amount of the cross-link in the experimental samples by comparing their peak areas to the standard curve.[1][9]

Protocol 3: Measurement of Glutathione Reductase (GR) Activity

Objective: To assess the inhibitory effect of BCNU on GR activity in cell lysates.

Materials:

  • Cell lysate

  • BCNU

  • Assay buffer (e.g., potassium phosphate (B84403) buffer with EDTA)

  • NADPH

  • Oxidized glutathione (GSSG)

  • Spectrophotometer

Procedure:

  • Cell Lysate Preparation: Prepare a cell lysate from control and BCNU-treated cells.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the cell lysate.

  • Initiation of Reaction: Initiate the reaction by adding GSSG to the cuvette.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculation of GR Activity: Calculate the GR activity based on the rate of NADPH oxidation using its molar extinction coefficient. Express the activity as units per milligram of protein. Compare the activity in BCNU-treated samples to the control to determine the percentage of inhibition.[3]

Visualizing the Bifunctional Nature of Carmustine

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanisms and experimental workflows related to BCNU.

BCNU_Mechanism BCNU Carmustine (BCNU) Decomposition Spontaneous Decomposition BCNU->Decomposition Alkylating 2-chloroethyl diazonium hydroxide Decomposition->Alkylating Carbamoylating 2-chloroethyl isocyanate Decomposition->Carbamoylating DNA DNA Alkylating->DNA attacks Protein Proteins (e.g., Glutathione Reductase) Carbamoylating->Protein attacks Alkylation O6-Guanine Alkylation DNA->Alkylation Carbamoylation Protein Carbamoylation Protein->Carbamoylation ICL DNA Interstrand Cross-link Alkylation->ICL ReplicationBlock Replication/Transcription Block ICL->ReplicationBlock Inhibition Enzyme Inhibition Carbamoylation->Inhibition OxidativeStress Oxidative Stress Inhibition->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis ReplicationBlock->Apoptosis

Caption: Bifunctional mechanism of Carmustine (BCNU).

BCNU_Signaling cluster_dna_damage DNA Damage Response cluster_carbamoylation Carbamoylation Effects BCNU BCNU ICL DNA Interstrand Cross-links BCNU->ICL p53 p53 Activation ICL->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 GR Glutathione Reductase GR_Inhibition Inhibition GR->GR_Inhibition GSH GSH Depletion GR_Inhibition->GSH ROS ROS Increase (Oxidative Stress) GSH->ROS Apoptosis Apoptosis ROS->Apoptosis BCNU_Carb BCNU (Carbamoylating moiety) BCNU_Carb->GR carbamoylates Caspase3->Apoptosis

Caption: BCNU-induced apoptotic signaling pathways.

BCNU_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Culture BCNUTreatment BCNU Treatment (Dose-Response) CellCulture->BCNUTreatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) BCNUTreatment->Cytotoxicity DNA_Extraction DNA Extraction BCNUTreatment->DNA_Extraction Protein_Extraction Protein Extraction BCNUTreatment->Protein_Extraction Apoptosis_Analysis Apoptosis Analysis (e.g., Flow Cytometry) BCNUTreatment->Apoptosis_Analysis Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis ICL_Analysis ICL Quantification (HPLC-MS/MS) DNA_Extraction->ICL_Analysis GR_Assay GR Activity Assay Protein_Extraction->GR_Assay ICL_Analysis->Data_Analysis GR_Assay->Data_Analysis Apoptosis_Analysis->Data_Analysis AnimalModel Animal Model (e.g., Xenograft) BCNU_Admin BCNU Administration AnimalModel->BCNU_Admin TumorMonitoring Tumor Growth Monitoring BCNU_Admin->TumorMonitoring Toxicity Toxicity Assessment BCNU_Admin->Toxicity TumorMonitoring->Data_Analysis Toxicity->Data_Analysis

Caption: General experimental workflow for BCNU evaluation.

Conclusion

Carmustine (BCNU) remains a clinically important chemotherapeutic agent due to its unique bifunctional mechanism of action that combines DNA cross-linking and protein carbamoylation. This dual activity creates a potent cytotoxic effect that is particularly effective against rapidly dividing cancer cells. Understanding the intricacies of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is crucial for the ongoing development of more effective cancer therapies and for optimizing the use of BCNU in clinical settings. The diagrams provided offer a clear visual summary of the complex molecular and cellular events initiated by BCNU, serving as a valuable resource for researchers in the field.

References

The Solubility and Stability of 1,3-Bis(2-chloroethyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 1,3-Bis(2-chloroethyl)urea (BCNU impurity A), a crucial intermediate in the synthesis of the chemotherapeutic agent Carmustine. This document collates available data on its behavior in various solvents and its degradation pathways, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of this compound is paramount for its effective handling, storage, and application in synthetic chemistry and pharmaceutical development. Solubility dictates the choice of appropriate solvent systems for reactions, purification, and formulation, while stability information is critical for ensuring the compound's integrity and preventing the formation of degradation products.

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively available in public literature. However, based on various sources, a qualitative and semi-quantitative solubility profile has been compiled. The compound is generally considered to be sparingly soluble in water and more soluble in certain organic solvents.

Table 1: Solubility of this compound in Various Solvents

SolventTypeSolubilityNotes
WaterAqueousInsoluble / Sparingly SolubleSusceptible to hydrolysis in aqueous media.
MethanolPolar Protic OrganicSlightly Soluble-
EthanolPolar Protic OrganicSolubleUsed as a solvent in the reconstitution of related compounds.[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic OrganicSlightly Soluble-
Methylene DichlorideNon-polar OrganicSolubleUsed as a solvent in the synthesis of Carmustine.[2]
BenzeneNon-polar OrganicSolubleUsed in purification processes, though some sources also indicate insolubility.[2]
HexaneNon-polar OrganicInsolubleUsed as an anti-solvent or for extraction of impurities.[2]

Note: The solubility data presented is largely qualitative due to a lack of specific quantitative measurements in publicly available literature.

Stability Profile and Degradation Pathway

This compound is known to be unstable, particularly in aqueous solutions. The primary degradation pathway is hydrolysis of the two chloroethyl groups. This reaction is influenced by pH and temperature. The stability of the parent urea (B33335) structure is also pH-dependent, with greater stability generally observed in the pH range of 4 to 8.

The hydrolysis of the chloroethyl moieties is thought to proceed through the formation of a reactive cyclic aziridinium (B1262131) (ethylenimmonium) ion intermediate, which is then attacked by water to form the corresponding hydroxyethyl (B10761427) derivative. This process can occur on one or both chloroethyl groups.

Degradation Products:

  • 1-(2-chloroethyl)-3-(2-hydroxyethyl)urea: Product of single hydrolysis.

  • 1,3-Bis(2-hydroxyethyl)urea: Product of double hydrolysis.

Below is a diagram illustrating the proposed hydrolytic degradation pathway of this compound.

G Hydrolytic Degradation Pathway of this compound BCNU_Impurity This compound Mono_Hydrolysis 1-(2-chloroethyl)-3-(2-hydroxyethyl)urea BCNU_Impurity->Mono_Hydrolysis + H2O - HCl Di_Hydrolysis 1,3-Bis(2-hydroxyethyl)urea Mono_Hydrolysis->Di_Hydrolysis + H2O - HCl

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

G Shake-Flask Solubility Determination Workflow start Start add_excess Add excess solid This compound to solvent in a flask start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48 hours) add_excess->equilibrate separate Separate solid and liquid phases (centrifugation or filtration) equilibrate->separate analyze Analyze the concentration of the -dissolved compound in the supernatant (e.g., by HPLC-UV) separate->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate end End calculate->end

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility from the measured concentration.

Protocol for Stability Assessment (ICH-Compliant Method)

Stability studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines. A stability-indicating analytical method, typically HPLC, is required.

Methodology:

  • Method Development and Validation: Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

  • Sample Preparation: Prepare solutions of this compound in the desired solvent systems (e.g., aqueous buffers of different pH, organic solvents).

  • Stress Conditions: Subject the samples to various stress conditions as per ICH guidelines, including:

    • Hydrolytic: Acidic, basic, and neutral pH at elevated temperatures.

    • Oxidative: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

    • Photolytic: Exposure to light.

    • Thermal: Elevated temperatures.

  • Time-Point Analysis: At specified time intervals, withdraw samples and analyze them using the validated HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Data Analysis: Calculate the degradation rate and half-life of the compound under each stress condition.

G Stability Study Workflow start Start prepare_solutions Prepare solutions of This compound start->prepare_solutions stress_conditions Expose to stress conditions (pH, temp, light, oxidation) prepare_solutions->stress_conditions sample_collection Collect samples at defined time points stress_conditions->sample_collection hplc_analysis Analyze by stability-indicating HPLC method sample_collection->hplc_analysis data_analysis Determine degradation rate and identify degradants hplc_analysis->data_analysis end End data_analysis->end

References

IUPAC name and synonyms for 1,3-Bis(2-chloroethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Bis(2-chloroethyl)urea

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in the synthesis of the chemotherapeutic agent Carmustine (B1668450). The document details its chemical identity, physical properties, and key experimental protocols for its synthesis and subsequent conversion. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to identify this compound, reflecting its role as a chemical intermediate and impurity in pharmaceutical manufacturing.

SynonymSource
Urea, N,N'-bis(2-chloroethyl)-[1][2]
Urea, 1,3-bis(2-chloroethyl)-[1][2]
NSC 36198[1][2]
Carmustine impurity A[1]
Lomustine impurity A[1]
BCU
N,N'-bis-(2-Chloroethyl)urea[1]
Carmustine Related Compound A
PARENT UREA[1]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC5H10Cl2N2O[1][2]
Molecular Weight185.05 g/mol [1][2][3]
CAS Number2214-72-4[1][2][3]
InChI KeyVBWBRZHAGLZNST-UHFFFAOYSA-N[1][3]
SMILESC(CCl)NC(=O)NCCCl[1]
AppearanceNeat[2]
StabilityHygroscopic, Unstable in Solution[2]

Role in Drug Development

This compound is primarily significant as a direct precursor in the synthesis of Carmustine (BCNU), a nitrosourea-based alkylating agent used in cancer chemotherapy.[3] The nitrosation of this compound introduces a nitroso (-NO) group, which is crucial for the cytotoxic activity of Carmustine.[3] While Carmustine is a potent anticancer agent, this compound itself is reported to lack antileukemic activity.[3]

The structural relationship between this compound and Carmustine is illustrated in the diagram below.

G Structural Relationship cluster_0 This compound cluster_1 Carmustine (1,3-bis(2-chloroethyl)-1-nitrosourea) struct1 Cl-CH2-CH2-NH-C(=O)-NH-CH2-CH2-Cl struct2 Cl-CH2-CH2-N(NO)-C(=O)-NH-CH2-CH2-Cl struct1->struct2 Nitrosation

Caption: Conversion of this compound to Carmustine.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to Carmustine are crucial for drug development and manufacturing.

Synthesis of this compound

An improved and safer process for preparing this compound avoids the use of hazardous reagents like phosgene.[4] One such method involves the reaction of 2-chloroethanamine hydrochloride with 1,1'-carbonyldiimidazole (B1668759) (CDI).[4][5]

Protocol:

  • Reaction Setup: Add 1,1'-carbonyldiimidazole (CDI) to a mixture of 2-chloroethanamine hydrochloride in tetrahydrofuran (B95107) (THF) at a suitable temperature.[5]

  • Reaction: Stir the reaction mixture at a controlled temperature.[5]

  • Solvent Removal: Once the reaction is complete, distill off the solvent.[5]

  • Workup: Add water to the residue obtained after solvent removal.[5]

  • Isolation: Filter the precipitated solid, wash it with a suitable solvent like isopropanol, and dry to obtain this compound.[5]

Synthesis of Carmustine from this compound

The conversion of this compound to Carmustine is achieved through nitrosation.

Protocol:

  • Reaction Mixture: Add this compound to a mixture of dilute hydrochloric acid and acetic acid at room temperature (25-30°C).[5]

  • Cooling: Cool the reaction mixture to 0-5°C and stir for one hour.[5]

  • Nitrosation: To this cooled mixture, add a solution of sodium nitrite.[4] In a specific example, a suspension of 1.11 mmol of this compound in 8 ml of methylene (B1212753) dichloride at -10°C was saturated with dinitrogen trioxide.[6]

  • Reaction Progression: The heterogeneous mixture will gradually change to a homogeneous solution.[6]

  • Isolation and Purification: Evaporate the methylene dichloride. The residue can then be extracted with hexane (B92381). Evaporation of the hexane yields crude Carmustine.[6] Further purification can be achieved using column chromatography on silica (B1680970) gel.[6]

The general workflow for the synthesis of Carmustine is depicted below.

G start 2-Chloroethanamine HCl + CDI in THF step1 Reaction and Stirring start->step1 step2 Solvent Distillation step1->step2 step3 Water Addition and Filtration step2->step3 intermediate This compound step3->intermediate step4 Addition to HCl/Acetic Acid and Cooling to 0-5°C intermediate->step4 step5 Addition of Sodium Nitrite Solution (Nitrosation) step4->step5 step6 Solvent Evaporation and Extraction step5->step6 end Carmustine (BCNU) step6->end

Caption: Synthesis workflow of Carmustine.

Conclusion

This compound is a key intermediate in the synthesis of the important anticancer drug Carmustine. Understanding its chemical properties and the experimental protocols for its synthesis and derivatization is essential for professionals in the pharmaceutical industry. The methodologies presented provide a foundation for the production and study of this and related compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Carmustine from 1,3-Bis(2-chloroethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the chemotherapeutic agent Carmustine (B1668450) (BCNU) through the nitrosation of its precursor, 1,3-Bis(2-chloroethyl)urea. The synthesis is a critical step in the production of this important alkylating agent, which is utilized in the treatment of various cancers, including brain tumors and lymphomas.[1] The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, temperature control, product isolation, and purification. Additionally, this document includes a summary of quantitative data from various synthetic routes and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

Carmustine, chemically known as 1,3-bis(2-chloroethyl)-1-nitrosourea, is a key compound in the nitrosourea (B86855) class of anticancer drugs.[1] Its synthesis involves the careful introduction of a nitroso group onto one of the nitrogen atoms of the this compound backbone.[2] This nitrosation reaction is typically achieved using a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium at controlled low temperatures to prevent degradation of the product and minimize side reactions.[2][3] The following protocol details a common method for this synthesis, adapted from established procedures.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of Carmustine from this compound as described in various sources. This allows for a comparative analysis of different methodologies.

ParameterMethod 1Method 2Method 3
Starting Material This compoundThis compoundThis compound
Nitrosating Agent Sodium NitriteSodium NitriteDinitrogen Trioxide
Acidic Medium Sulfuric Acid in Water/DichloromethaneFormic AcidNot Applicable
Temperature 0-5°C[4][5]0°C[6]-10°C[7]
Reaction Time 2 hours[5]2 hours[6]Not Specified
Solvent Dichloromethane and Water[4][5]88% Formic Acid[6]Methylene (B1212753) Dichloride[7]
Yield Not explicitly stated, but implies good yield.30.0% (from aqueous phase)[6]85.1% (crude)[7]
Purification Solvent distillation and crystallization from n-heptane/methyl tertiary butyl ether.[5]Methylene dichloride extraction.[6]Hexane extraction and silica (B1680970) column chromatography.[7]
Melting Point Not SpecifiedNot Specified30-32°C (literature value for pure BCNU)

Experimental Protocol

This protocol describes the synthesis of Carmustine via the nitrosation of this compound using sodium nitrite and sulfuric acid in a biphasic solvent system.

Materials:

  • This compound (II)

  • Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Methylene Dichloride (CH₂Cl₂)

  • Water (H₂O)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • n-Heptane

  • Methyl Tertiary Butyl Ether (MTBE)

  • Round Bottom Flask

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Dropping Funnel

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Reaction Setup: In a round bottom flask equipped with a magnetic stir bar, add 80 mL of water and cool the flask in an ice bath to 0-5°C.[4][5]

  • Acid Addition: Slowly add 38 g of sulfuric acid to the cooled water while stirring continuously. Maintain the temperature between 0-5°C.[4][5]

  • Addition of Starting Material: To the cold acidic solution, add 80 mL of methylene dichloride followed by 10 g of this compound.[4][5] Stir the resulting mixture vigorously to ensure good mixing between the two phases.

  • Nitrosation: Prepare a solution of 24 g of sodium nitrite in 120 mL of water.[4][5] Add this sodium nitrite solution dropwise to the reaction mixture using a dropping funnel over a period of time, ensuring the temperature is maintained at 0-5°C.[4][5]

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Isolation: Separate the organic (lower) layer. Wash the organic layer with water, and then dry it over anhydrous sodium sulfate.[5]

  • Solvent Removal: Distill off the methylene dichloride under reduced pressure using a rotary evaporator.[5]

  • Purification: To the resulting residue, add a mixture of n-heptane and methyl tertiary butyl ether to induce crystallization.[5]

  • Final Product: Filter the solid product, wash with cold n-heptane, and dry under vacuum to obtain Carmustine.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the chemical synthesis workflow for Carmustine.

G cluster_0 Chemical Synthesis of Carmustine A This compound C Carmustine A->C Nitrosation (0-5°C) B Sodium Nitrite (NaNO2) in Acidic Medium B->C

Caption: Chemical synthesis of Carmustine from this compound.

G cluster_workflow Experimental Workflow start Start: Prepare Reagents setup Reaction Setup: - Add water and sulfuric acid to flask - Cool to 0-5°C start->setup add_reagents Add this compound and Methylene Dichloride setup->add_reagents nitrosation Add Sodium Nitrite Solution (maintain 0-5°C) add_reagents->nitrosation react Stir for 2 hours at 0-5°C nitrosation->react workup Work-up: - Separate organic layer - Wash and dry react->workup isolate Isolate Crude Product: - Evaporate solvent workup->isolate purify Purification: - Crystallize from n-heptane/MTBE isolate->purify end End: Obtain Pure Carmustine purify->end

Caption: Step-by-step experimental workflow for Carmustine synthesis.

References

Application Notes and Protocols for the Use of 1,3-Bis(2-chloroethyl)urea in Alkylating Agent Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Bis(2-chloroethyl)urea (BCNU, Carmustine) in alkylating agent research. This document includes detailed experimental protocols, quantitative data on its cytotoxic effects, and diagrams of the key signaling pathways involved in its mechanism of action.

Introduction to this compound (BCNU)

This compound, commonly known as BCNU or Carmustine, is a potent, cell-cycle phase nonspecific alkylating agent.[1] It is a member of the nitrosourea (B86855) class of chemotherapeutic drugs and is primarily used in the treatment of various cancers, most notably brain tumors like glioblastoma, as well as lymphomas and multiple myeloma.[2] Its lipophilic nature allows it to readily cross the blood-brain barrier, making it particularly effective against central nervous system malignancies.[3]

The primary mechanism of action of BCNU involves the alkylation and subsequent cross-linking of DNA, which ultimately inhibits DNA replication and transcription, leading to programmed cell death (apoptosis). This document outlines key in vitro assays to characterize the cytotoxic and mechanistic properties of BCNU.

Data Presentation: In Vitro Cytotoxicity of BCNU

The following table summarizes the half-maximal inhibitory concentration (IC50) values of BCNU in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Reference
L1210Mouse LeukemiaConcentration-dependent cytotoxicity observed up to 160 µM[2]
HT-29Colon Cancer63.09 ± 4.4
MCF-7Breast Cancer27.18 ± 1.4[4]
U87MGGlioblastomaBCNU concentrations of 15-45 µmol/L induce cell cycle arrest and apoptosis[5]
A549Lung AdenocarcinomaRelated nitrosourea compound shows IC50 of 41 ± 4 µM
U1690Small Cell Lung CancerMore sensitive to Carmustine than U1810 cells
U1810Non-Small Cell Lung Cancer3.4-fold more resistant to Carmustine than U1690 cells

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of BCNU's cytotoxic effects on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • BCNU (Carmustine)

  • Cancer cell line of interest (e.g., U87MG glioblastoma cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • BCNU Treatment: Prepare a series of BCNU dilutions in complete culture medium. Remove the medium from the wells and add 100 µL of the BCNU dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each BCNU concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Assessment of Apoptosis: DNA Fragmentation Assay

This protocol describes a method to visualize the characteristic DNA laddering pattern associated with apoptosis following BCNU treatment.

Materials:

  • BCNU-treated and untreated control cells

  • Lysis buffer (10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Ethanol (B145695) (100% and 70%)

  • 3 M Sodium Acetate (B1210297) (pH 5.2)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose (B213101)

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus

Procedure:

  • Cell Harvesting: Harvest approximately 1-5 x 10^6 cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in 0.5 mL of lysis buffer and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet the high molecular weight DNA.

  • Supernatant Collection: Carefully transfer the supernatant containing the fragmented DNA to a new tube.

  • RNase and Proteinase K Treatment: Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour. Then, add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 1 hour.

  • DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

  • DNA Precipitation: Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.

  • DNA Pellet Collection: Centrifuge at 13,000 x g for 30 minutes at 4°C. Wash the DNA pellet with 70% ethanol and air dry.

  • DNA Resuspension: Resuspend the DNA pellet in TE buffer.

  • Agarose Gel Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA fragmentation pattern under UV light. A characteristic ladder of DNA fragments will be visible in apoptotic cells.

Analysis of Apoptotic Proteins: Western Blotting

This protocol details the analysis of key apoptotic regulatory proteins, such as Bcl-2 and Bax, by Western blotting in BCNU-treated cells.

Materials:

  • BCNU-treated and untreated control cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative expression levels of Bcl-2 and Bax. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[6][7]

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in response to BCNU treatment using propidium (B1200493) iodide (PI) staining and flow cytometry. BCNU has been shown to induce a G2/M phase arrest in the cell cycle.[2]

Materials:

  • BCNU-treated and untreated control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by BCNU and a typical experimental workflow for its in vitro characterization.

BCNU_Mechanism_of_Action BCNU This compound (BCNU) DNA Cellular DNA BCNU->DNA Enters Cell Alkylation Alkylation of Guanine at O6 position DNA->Alkylation BCNU alkylates Crosslinking DNA Interstrand Cross-linking Alkylation->Crosslinking Leads to Replication_Inhibition Inhibition of DNA Replication & Transcription Crosslinking->Replication_Inhibition Apoptosis Apoptosis (Programmed Cell Death) Replication_Inhibition->Apoptosis

Caption: Mechanism of action of BCNU leading to apoptosis.

BCNU_Apoptosis_Signaling BCNU BCNU DNA_Damage DNA Damage (Interstrand Crosslinks) BCNU->DNA_Damage Bcl2_Family Modulation of Bcl-2 Family Proteins DNA_Damage->Bcl2_Family Bax ↑ Bax (Pro-apoptotic) Bcl2_Family->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: BCNU-induced intrinsic apoptosis signaling pathway.

BCNU_Resistance_Pathway BCNU BCNU O6_Chloroethylguanine O6-chloroethylguanine Adduct BCNU->O6_Chloroethylguanine forms MGMT MGMT (O6-Alkylguanine-DNA Alkyltransferase) O6_Chloroethylguanine->MGMT repaired by Crosslinking DNA Interstrand Cross-linking O6_Chloroethylguanine->Crosslinking can lead to DNA_Repair DNA Repair MGMT->DNA_Repair Cell_Survival Cell Survival (Resistance) DNA_Repair->Cell_Survival Apoptosis Apoptosis Crosslinking->Apoptosis

Caption: Role of MGMT in BCNU resistance.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Culture BCNU_Treatment BCNU Treatment (Dose-Response & Time-Course) Cell_Culture->BCNU_Treatment MTT MTT Assay (Cytotoxicity, IC50) BCNU_Treatment->MTT DNA_Frag DNA Fragmentation (Apoptosis Confirmation) BCNU_Treatment->DNA_Frag Western_Blot Western Blot (Bcl-2, Bax, Caspases) BCNU_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) BCNU_Treatment->Flow_Cytometry Data_Analysis Quantitative Analysis (IC50, Protein Levels, Cell Cycle Distribution) MTT->Data_Analysis DNA_Frag->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Mechanistic Insights Data_Analysis->Conclusion

Caption: Experimental workflow for BCNU in vitro research.

References

Application Notes and Protocols: 1,3-Bis(2-chloroethyl)urea as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Bis(2-chloroethyl)urea (BCNU) as a pivotal intermediate in organic synthesis, with a particular focus on its role in the development of pharmaceutical agents. Detailed experimental protocols for its synthesis and subsequent conversion to the active chemotherapeutic agent Carmustine (B1668450) are provided, along with a summary of its other potential synthetic transformations.

Introduction

This compound, a symmetrical urea (B33335) derivative, is a significant building block in medicinal chemistry. Its primary importance lies in its role as the direct precursor to Carmustine (BCNU), a well-established nitrosourea-based alkylating agent used in the treatment of various cancers, including brain tumors, multiple myeloma, and lymphomas.[1][2][3] The biological activity of Carmustine stems from its ability to cross-link DNA and RNA, ultimately inducing apoptosis in cancer cells.[4][5] Beyond its celebrated role in Carmustine synthesis, the bifunctional nature of this compound makes it a versatile intermediate for creating a range of other organic molecules through nucleophilic substitution or reduction reactions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₁₀Cl₂N₂O[4][6]
Molecular Weight 185.05 g/mol [4][6]
Appearance Neat[4]
Synonyms N,N'-bis(2-chloroethyl)urea, NSC 36198[4][6]
InChI Key VBWBRZHAGLZNST-UHFFFAOYSA-N[4]
SMILES O=C(NCCCl)NCCCl[4]

Key Synthetic Applications

The primary application of this compound is as an intermediate in the synthesis of nitrosourea-based chemotherapeutics.

Synthesis of Carmustine (BCNU)

The most prominent application of this compound is its conversion to Carmustine through nitrosation. This reaction introduces a nitroso (-NO) group onto one of the nitrogen atoms of the urea backbone, which is crucial for the drug's anticancer activity.[1]

Logical Workflow for Carmustine Synthesis

G A 2-Chloroethylamine (B1212225) Hydrochloride C This compound (Intermediate) A->C Reaction B Urea Forming Reagent (e.g., CDI, Triphosgene) B->C Reaction E Carmustine (BCNU) (Final Product) C->E Nitrosation D Nitrosating Agent (e.g., Sodium Nitrite) D->E Nitrosation

Caption: Synthetic pathway from 2-chloroethylamine to Carmustine.

Synthesis of Other Derivatives

The presence of two reactive chloroethyl groups allows for further derivatization of this compound. Nucleophilic substitution reactions can be employed to introduce various functionalities.[1]

  • Amino Derivatives: Reaction with amines can yield 1,3-bis(2-aminoethyl)urea derivatives.[1]

  • Thioethyl Derivatives: Thiols or thiolate salts can displace the chlorine atoms to form 1,3-bis(2-thioethyl)urea compounds.[1]

  • Hydroxyethyl Derivatives: Hydrolysis with hydroxides leads to the formation of 1,3-bis(2-hydroxyethyl)urea.[1]

Reduction of the chloroethyl groups, for instance using lithium aluminum hydride or sodium borohydride, can produce the corresponding 1,3-bis(ethyl)urea.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its subsequent conversion to Carmustine.

Protocol 1: Synthesis of this compound

This protocol is based on an improved process utilizing carbonyldiimidazole (CDI).[7][8]

Materials:

  • 2-Chloroethanamine hydrochloride

  • Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF)

  • Water

  • Isopropanol

Procedure:

  • To a mixture of 2-chloroethanamine hydrochloride in tetrahydrofuran, add carbonyldiimidazole at a suitable temperature.

  • Stir the reaction mixture at the same temperature.

  • Distill off the solvent from the reaction mixture.

  • Add water to the obtained residue and stir.

  • Filter the precipitated solid, wash with isopropanol, and dry to obtain this compound.

Quantitative Data:

Reactant 1Reactant 2SolventProductYieldMelting Point
2-Chloroethanamine hydrochlorideCarbonyldiimidazoleTetrahydrofuranThis compound110 gm (from unspecified starting material amount)121-125°C

(Note: The yield is as reported in a patent example without specifying the initial reactant quantities)[7]

Protocol 2: Synthesis of Carmustine from this compound

This protocol details the nitrosation of the intermediate.[7][9]

Materials:

  • This compound

  • Dilute Hydrochloric Acid

  • Acetic Acid

  • Sodium Nitrite (B80452)

  • Water

  • n-Heptane

Procedure:

  • Add this compound (e.g., 150 gm) to a mixture of dilute hydrochloric acid (e.g., 48 ml) and acetic acid (e.g., 612 ml) at 25-30°C.

  • Cool the reaction mixture to 0-5°C and stir for 1 hour.

  • Slowly add sodium nitrite (e.g., 139.8 gm) in portions at 0-5°C.

  • Stir the reaction mixture for 1 hour at the same temperature.

  • Quench the reaction with pre-cooled water at 0-5°C.

  • Cool the mixture to -15 to -10°C and stir for 1 hour.

  • Filter the precipitated solid and wash with water.

  • For further purification, the crude product can be processed through a silica (B1680970) column.[9]

Quantitative Data:

Starting MaterialReagentsSolventProductCrude Yield
1.11 mmole (0.205 g) of this compoundDinitrogen trioxideMethylene dichlorideCarmustine85.1%

(Note: The above table is based on a specific literature procedure with dinitrogen trioxide as the nitrosating agent)[9]

Experimental Workflow Diagram

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Carmustine A Reactants: 2-Chloroethanamine HCl CDI, THF B Reaction & Stirring A->B C Solvent Removal B->C D Precipitation with Water C->D E Filtration & Drying D->E F Product: This compound E->F G Reactants: This compound HCl, Acetic Acid H Cooling (0-5°C) G->H I Addition of Sodium Nitrite H->I J Reaction & Stirring I->J K Quenching & Precipitation J->K L Filtration & Purification K->L M Product: Carmustine L->M

Caption: Step-by-step workflow for the synthesis of the intermediate and final product.

Mechanism of Action of Carmustine

The therapeutic effect of Carmustine, derived from this compound, is attributed to its function as a DNA alkylating agent.[1][5] Upon administration, Carmustine degrades to form reactive electrophiles, including a 2-chloroethyl carbonium ion.[5][10] This reactive species alkylates DNA bases, leading to the formation of inter-strand and intra-strand cross-links. These cross-links prevent DNA strand separation, thereby inhibiting DNA replication and transcription, which ultimately results in cytotoxic cell death.[4][5]

Signaling Pathway of Carmustine's Cytotoxic Effect

G A Carmustine (BCNU) B Formation of 2-Chloroethyl Carbonium Ion A->B C DNA Alkylation B->C D DNA Inter-strand Cross-linking C->D E Inhibition of DNA Replication D->E F Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Simplified pathway of Carmustine-induced cytotoxicity.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of the anticancer drug Carmustine. The protocols provided herein offer a basis for its laboratory preparation and subsequent conversion. Furthermore, its chemical structure presents opportunities for the synthesis of novel derivatives with potential therapeutic applications. Researchers and drug development professionals can leverage the reactivity of this intermediate to explore new chemical entities in the ongoing search for improved therapeutic agents.

References

Application Notes and Protocols for the Nitrosation of 1,3-Bis(2-chloroethyl)urea (BCNU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU), also known as Carmustine, is a crucial alkylating agent employed in chemotherapy, particularly for the treatment of brain tumors like glioblastoma multiforme, as well as multiple myeloma and lymphoma.[1] Its efficacy stems from its ability to cross the blood-brain barrier and induce cytotoxicity in cancer cells. The primary mechanism of action involves the alkylation and cross-linking of DNA, which ultimately prevents DNA replication and transcription, leading to cell death.[1][2][3] This document provides a detailed experimental protocol for the synthesis of BCNU via the nitrosation of its precursor, 1,3-Bis(2-chloroethyl)urea, summarizing various reported methodologies and their outcomes.

Mechanism of Action

BCNU exerts its antineoplastic effects through a multi-faceted process. Upon administration, it undergoes spontaneous decomposition to form reactive electrophilic intermediates.[2] These intermediates then alkylate DNA, primarily at the O6 and N7 positions of guanine (B1146940) bases.[2] This alkylation leads to the formation of interstrand and intrastrand cross-links within the DNA double helix.[2][4] The resulting DNA damage inhibits DNA replication and repair mechanisms, arrests the cell cycle, and ultimately induces apoptosis (programmed cell death).[2][4]

Data Presentation: Comparison of Synthetic Protocols

The nitrosation of this compound can be achieved through various methods, with notable differences in nitrosating agents, solvents, and reaction conditions, which in turn affect the final product yield. The following table summarizes quantitative data from several reported protocols.

Nitrosating AgentSolventTemperatureReaction TimePurification MethodYield (%)Reference
Dinitrogen trioxide (N₂O₃)Methylene (B1212753) dichloride-15 °CNot specifiedSilica (B1680970) column chromatography93.4US Patent 4,028,410
Dinitrogen trioxide (N₂O₃)Methylene dichloride-15 °CNot specifiedRecrystallization (benzene-heptane)85.2US Patent 4,028,410
Sodium nitrite (B80452) (NaNO₂) / 88% Formic acidWater0 °C2 hoursMethylene dichloride extraction30.0US Patent 4,028,410
Sodium nitrite (NaNO₂) / Dilute HCl & Acetic acidWater0-5 °C1 hourFiltration and washing with waterNot specifiedWO 2017/154019 A1
Dinitrogen trioxide (N₂O₃)Methylene dichloride-10 °CNot specifiedHexane extraction and silica column85.1PrepChem.com

Experimental Protocols

This section details a generalized protocol for the nitrosation of this compound based on established methods. Researchers should adapt this protocol based on available reagents and desired scale.

Materials and Equipment:

  • This compound

  • Nitrosating agent (e.g., Dinitrogen trioxide or Sodium Nitrite)

  • Anhydrous solvent (e.g., Methylene dichloride, Acetic Acid)

  • Acid (e.g., Formic acid, Hydrochloric acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath or cryostat

  • Dropping funnel

  • Rotary evaporator

  • Chromatography column (if using silica gel purification)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Protocol 1: Nitrosation using Dinitrogen Trioxide

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a cold slurry of this compound in methylene dichloride (e.g., 2.0 mmol in 8 mL).[2]

  • Cooling: Cool the slurry to a temperature between -10 °C and -20 °C using an appropriate cooling bath.[2]

  • Nitrosation: Slowly add a molar excess (10-200%) of dinitrogen trioxide (N₂O₃) to the cold slurry while stirring vigorously.[2] The slurry will gradually change to a homogeneous solution as the reaction progresses.[1][2]

  • Reaction Monitoring: The reaction can be monitored by the disappearance of the solid starting material.

  • Work-up: Once the reaction is complete, evaporate the methylene dichloride under reduced pressure using a rotary evaporator. This will yield the crude BCNU.[2]

  • Purification:

    • Silica Column Chromatography: The crude product can be purified by silica column chromatography to obtain a high yield (e.g., 93.4%).[2]

    • Recrystallization: Alternatively, recrystallization from a solvent system like benzene-heptane can be used for purification, resulting in a slightly lower yield (e.g., 85.2%).[2]

Protocol 2: Nitrosation using Sodium Nitrite and Acid

  • Preparation: Dissolve this compound in a mixture of dilute hydrochloric acid and acetic acid at room temperature.[5]

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.[5]

  • Nitrosation: Slowly add a solution of sodium nitrite in water to the stirred reaction mixture, maintaining the temperature between 0-5 °C.[5]

  • Reaction Time: Stir the reaction mixture at this temperature for at least one hour.[5]

  • Quenching: Quench the reaction by adding pre-cooled water.[5]

  • Precipitation: Further cool the mixture to -15 to -10 °C and stir for another hour to facilitate the precipitation of the product.[5]

  • Isolation: Filter the precipitated solid and wash it with cold water to obtain the BCNU product.[5]

Visualizations

BCNU_Synthesis_Workflow Experimental Workflow for BCNU Synthesis cluster_prep Preparation cluster_reaction Nitrosation Reaction cluster_workup Work-up & Purification start Start: this compound solvent Add Solvent (e.g., Methylene Dichloride) start->solvent slurry Form Slurry/Solution solvent->slurry cooling Cool to -20°C to 0°C slurry->cooling nitrosating_agent Add Nitrosating Agent (e.g., N₂O₃ or NaNO₂/Acid) cooling->nitrosating_agent reaction Stir and React nitrosating_agent->reaction evaporation Solvent Evaporation (if applicable) reaction->evaporation extraction Extraction/Precipitation evaporation->extraction purification Purification (Chromatography or Recrystallization) extraction->purification end Final Product: BCNU purification->end

Caption: A flowchart illustrating the general experimental workflow for the synthesis of BCNU.

BCNU_Mechanism_of_Action BCNU Mechanism of Action BCNU BCNU (Carmustine) Decomposition Spontaneous Decomposition BCNU->Decomposition In vivo Reactive_Intermediates Reactive Electrophilic Intermediates Decomposition->Reactive_Intermediates DNA Cellular DNA Reactive_Intermediates->DNA Covalent Bonding Alkylation DNA Alkylation (O⁶ and N⁷ of Guanine) DNA->Alkylation Crosslinking Inter- and Intra-strand DNA Cross-links Alkylation->Crosslinking Inhibition Inhibition of DNA Replication & Transcription Crosslinking->Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis Leads to

Caption: A simplified diagram of the mechanism of action of BCNU, leading to cancer cell death.

Safety Precautions

The nitrosation of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.

  • Handling of Reagents: this compound and its nitrosated product, BCNU, are potential carcinogens and should be handled with extreme care.[6] Nitrosating agents such as dinitrogen trioxide and acidic solutions of sodium nitrite are corrosive and toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All experimental procedures should be carried out in a well-ventilated fume hood to avoid inhalation of toxic fumes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations for hazardous materials.

  • Emergency Procedures: Be familiar with the location and use of emergency equipment, such as safety showers and eyewash stations. In case of accidental exposure, seek immediate medical attention.

References

Application Notes and Protocols for the Characterization of 1,3-Bis(2-chloroethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the characterization of 1,3-Bis(2-chloroethyl)urea (BCNU), a critical intermediate in the synthesis of the chemotherapeutic agent carmustine (B1668450). The following protocols are intended to be a guide for the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and quality.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for quantifying the compound in various matrices, including pharmaceutical formulations and biological samples. A stability-indicating HPLC method can also be employed to monitor for degradation products.

Application Note: Purity Assessment and Stability-Indicating Assay

A reversed-phase HPLC method with UV detection is suitable for the routine quality control of this compound. This method can separate the main compound from its potential impurities and degradation products.

Table 1: HPLC Method Parameters and Performance

ParameterCondition 1: Purity AssayCondition 2: Urea Analysis (Adaptable)
Column C18, 5 µm, 4.6 x 150 mmCogent Bidentate C18™, 4µm, 4.6 x 150mm[1]
Mobile Phase Acetonitrile:Water (30:70, v/v)100% DI Water (Isocratic)[1]
Flow Rate 1.0 mL/min0.5 mL/min[1]
Detection UV at 210 nm[1]UV at 210 nm[1]
Column Temperature 25°CAmbient
Injection Volume 10 µL10 µL[1]
Retention Time Approximately 8.2 minutesNot specified for BCNU
**Linearity (R²) **> 0.999Not specified for BCNU
Limit of Detection (LOD) Analyte-dependentNot specified for BCNU
Limit of Quantitation (LOQ) Analyte-dependentNot specified for BCNU
Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Analysis: Inject 10 µL of the prepared sample and run the analysis for a sufficient time to allow for the elution of all components (e.g., 20 minutes).

  • Data Processing: Identify and integrate the peak corresponding to this compound. Calculate the purity by determining the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS can provide structural information through its characteristic fragmentation pattern.

Application Note: Identification and Structural Confirmation

GC-MS analysis in electron ionization (EI) mode can be used to confirm the identity of this compound by comparing its mass spectrum with a reference spectrum. The fragmentation pattern provides a unique fingerprint of the molecule.

Table 2: GC-MS Parameters and Fragmentation Data

ParameterCondition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[2]
Carrier Gas Helium at a constant flow of 1.0 mL/min[2]
Inlet Temperature 250°C[2]
Injection Mode Splitless (1 µL injection)[2]
Oven Temperature Program Initial: 80°C for 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min at 280°C[2]
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Source Temperature 230°C[2]
Key Mass Fragments (m/z) 135, 63, 44[3]
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrument Setup: Condition the GC column and set up the MS detector according to the manufacturer's instructions. Perform a solvent blank injection to ensure the system is clean.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum for this peak and compare it to a reference spectrum or interpret the fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

Application Note: Structural Verification

¹H and ¹³C NMR spectra are used to confirm the molecular structure of synthesized this compound by analyzing the chemical shifts, splitting patterns, and integration of the signals.

Table 3: NMR Spectral Data for this compound

NucleusSolventChemical Shift (δ, ppm)MultiplicityAssignment
¹H DMSO-d₆~3.6 (t)Triplet-CH₂-Cl
~3.3 (q)Quartet-NH-CH₂-
~6.3 (t)Triplet-NH-
¹³C DMSO-d₆~158SingletC=O
~43Singlet-CH₂-Cl
~41Singlet-NH-CH₂-

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. General referencing for DMSO-d6 is 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

Experimental Protocol: NMR Analysis
  • Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. For ¹³C NMR, a more concentrated solution (50-100 mg) is recommended.[4] Ensure the sample is fully dissolved and the solution is free of particulate matter.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, multiplicities, and integrals to confirm the structure.

Powder X-Ray Diffraction (PXRD)

PXRD is a non-destructive analytical technique used to characterize the solid-state properties of crystalline materials. It provides a unique diffraction pattern for a specific crystalline form.

Application Note: Crystalline Form Identification

PXRD is used to identify the crystalline form of this compound and to distinguish it from other polymorphic or amorphous forms. This is crucial for controlling the solid-state properties of the material, which can impact its stability and handling. A patent for the preparation of carmustine describes a crystalline form of this compound characterized by its powder X-Ray diffraction pattern.[5]

Table 4: PXRD Data for Crystalline this compound

2θ Angle (°)
Data not explicitly provided in the search results, but a characteristic pattern is mentioned.
Experimental Protocol: PXRD Analysis
  • Sample Preparation: Gently grind a small amount of the crystalline this compound powder to ensure a random orientation of the crystallites. Pack the powder into a sample holder, ensuring a flat and level surface.

  • Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (e.g., Cu Kα radiation) and detector parameters.

  • Data Collection: Scan the sample over a defined 2θ range (e.g., 5° to 50°) with a specific step size and scan speed.

  • Data Analysis: Process the resulting diffractogram to identify the peak positions (2θ values) and their relative intensities. Compare the obtained pattern with a reference pattern to confirm the crystalline form.

Visualizations

Mechanism of Action of BCNU

BCNU, formed from this compound, is an alkylating agent that exerts its cytotoxic effects primarily through the alkylation and cross-linking of DNA. This damage inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

BCNU_Mechanism BCNU BCNU (Carmustine) ReactiveIntermediates Reactive Chloroethylating Species BCNU->ReactiveIntermediates Spontaneous decomposition DNA Cellular DNA ReactiveIntermediates->DNA Attacks nucleophilic sites DNA_Alkylation DNA Alkylation (N7-guanine, O6-guanine) ReactiveIntermediates->DNA_Alkylation DNA_Repair_Inhibition Inhibition of DNA Repair (e.g., MGMT) ReactiveIntermediates->DNA_Repair_Inhibition DNA_Crosslinking Interstrand & Intrastrand DNA Cross-links DNA_Alkylation->DNA_Crosslinking Inhibition_Replication Inhibition of DNA Replication & Transcription DNA_Crosslinking->Inhibition_Replication CellCycleArrest Cell Cycle Arrest Inhibition_Replication->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of BCNU.

Analytical Workflow for BCNU Characterization

A typical analytical workflow for the characterization of this compound involves several stages, from sample receipt to final data analysis and reporting.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Reporting Sample_Receipt Sample Receipt & Login Dissolution Dissolution in Appropriate Solvent Sample_Receipt->Dissolution PXRD PXRD (Solid-State Characterization) Sample_Receipt->PXRD For solid sample Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC (Purity, Assay) Filtration->HPLC GCMS GC-MS (Identification) Filtration->GCMS NMR NMR (Structure Elucidation) Filtration->NMR Data_Processing Data Processing & Integration HPLC->Data_Processing GCMS->Data_Processing NMR->Data_Processing PXRD->Data_Processing Quantification Quantification & Comparison to Specification Data_Processing->Quantification Reporting Certificate of Analysis & Reporting Quantification->Reporting

Caption: Analytical workflow for BCNU.

References

Application Notes and Protocols for 1,3-Bis(2-chloroethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling, storage, and stability assessment of 1,3-Bis(2-chloroethyl)urea, a key intermediate in the synthesis of nitrosourea-based chemotherapeutic agents. Due to its hazardous nature and sensitivity to environmental conditions, strict adherence to these protocols is essential to ensure personnel safety and maintain the compound's integrity.

Introduction

This compound is a crucial precursor in the synthesis of Carmustine (BCNU), an alkylating and carbamoylating nitrosourea (B86855) compound used in cancer therapy. It is a white to off-white solid that is known to be hygroscopic and unstable in solution[1][2][3]. Proper handling and storage are critical to prevent degradation and ensure the reliability of experimental results.

Safety Precautions and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is a flammable solid, toxic if swallowed, and suspected of causing cancer, genetic defects, and reproductive harm[4][5]. All handling procedures must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure risk.

Required Personal Protective Equipment (PPE):

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended. Change gloves immediately if they become contaminated or torn[6].

  • Lab Coat: A disposable, back-closing gown made of a low-permeability fabric should be worn.

  • Eye Protection: Chemical splash goggles and a face shield are required.

  • Respiratory Protection: For operations with a risk of aerosol generation, a NIOSH-approved respirator is necessary.

Storage Guidelines

Proper storage is crucial to maintain the stability and purity of this compound. The compound is sensitive to moisture and can hydrolyze[2][7].

ParameterRecommended ConditionsRationale
Temperature Long-term: Sub-zero temperatures (-20°C)[7]. Short-term: Sealed in a dry, room temperature environment[6].Slows down the rate of hydrolysis and other degradation pathways[7].
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)[7].Prevents degradation due to atmospheric moisture and oxygen.
Container Keep in a tightly sealed, opaque container to protect from light and moisture.The compound is hygroscopic and may be light-sensitive.
Solutions Solutions of this compound are unstable and should be prepared fresh for each use[1][2].The compound readily degrades in solution, especially in aqueous media.
General Practices Store in a designated, locked cabinet away from incompatible materials such as strong oxidizing agents. Post clear warning labels on the storage area.To prevent accidental exposure and ensure safe handling by authorized personnel.

Experimental Protocols

Protocol for Assessing Compound Stability

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile (B52724) and water

  • Stability chambers or ovens

  • Calibrated HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable non-aqueous solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store a solid sample of the compound at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose a solution of the compound to a UV lamp.

  • Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Data Evaluation: Calculate the percentage of degradation at each time point and determine the degradation kinetics.

Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method validation is required before routine use.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Compare the peak area of the sample to the peak area of the standard to determine the purity of the sample.

Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storage of this compound cluster_receiving Receiving and Initial Storage cluster_handling Experimental Handling cluster_storage Long-Term Storage cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log InitialStore Initial Storage in Designated, Locked Cabinet Log->InitialStore DonPPE Don Appropriate PPE InitialStore->DonPPE For Experimental Use Workstation Prepare Workstation in Fume Hood DonPPE->Workstation Weigh Weigh Compound Workstation->Weigh PrepareSol Prepare Solution (if needed) Weigh->PrepareSol Transfer Transfer to Inert Atmosphere Weigh->Transfer For Long-Term Storage Experiment Perform Experiment PrepareSol->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Segregate Segregate Cytotoxic Waste Decontaminate->Segregate Seal Seal Tightly Transfer->Seal StoreCold Store at -20°C Seal->StoreCold Label Label Waste Container Segregate->Label Dispose Dispose According to Institutional Guidelines Label->Dispose

Caption: Workflow for Handling and Storage.

This diagram outlines the key steps for the safe handling and storage of this compound, from receiving the compound to its final disposal. Each stage emphasizes the necessary safety and storage precautions to maintain compound integrity and ensure researcher safety.

References

In Vitro Application Notes and Protocols for 1,3-Bis(2-chloroethyl)urea (BCNU) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 1,3-Bis(2-chloroethyl)urea (BCNU) derivatives, a class of alkylating agents with significant potential in anticancer drug development. This document outlines detailed protocols for assessing their cytotoxic effects, and impact on apoptosis and the cell cycle. Furthermore, it delves into the key signaling pathways modulated by these compounds.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of BCNU derivatives is a primary indicator of their anticancer efficacy. The half-maximal inhibitory concentration (IC50), inhibitory dose (ID50), and growth inhibitory (GI50) values are crucial metrics for comparing the potency of different analogs across various cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 / ID50 / GI50 (µM)Reference
Methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrateLoVo (Colon)28[1]
4-Methyl [3-(2-chloroethyl)ureido]benzeneLoVo (Colon)20[1]
4-tert-Butyl [3-(2-chloroethyl)ureido]benzeneLoVo (Colon)4[1]
Chlorambucil (Reference)LoVo (Colon)21[1]
CCNU (Reference)LoVo (Colon)45[1]
Cyclohexylphenyl-chloroethyl urea (B33335) (CCEU)B16 (Melanoma)17.8 ± 2.3[2]
Iodophenyl-chloroethyl urea (ICEU)B16 (Melanoma)9.9 ± 2.1[2]
Various Cycloalkyl-substituted aryl chloroethylureasMCF-7 (Breast), M21 (Melanoma), HT-29 (Colon)1.9 - 49[3]
N-(3-ω-hydroxyalkyl)-phenyl-N'-(2-chloroethyl)ureasHT-29 (Colon), M21 (Melanoma), MCF-7 (Breast)0.25 - 8[4]
N-(4-ω-hydroxyalkyl)-phenyl-N'-(2-chloroethyl)ureasHT-29 (Colon), M21 (Melanoma), MCF-7 (Breast)0.25 - 8[4]
N-(3-ω-hydroxyalkynyl)-phenyl-N'-(2-chloroethyl)ureasHT-29 (Colon), M21 (Melanoma), MCF-7 (Breast)0.25 - 8[4]

Induction of Apoptosis and Cell Cycle Arrest

BCNU derivatives exert their anticancer effects in part by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle. Quantitative analysis of these phenomena provides critical insights into the cellular response to these compounds.

Table 2: Apoptosis Induction by this compound Derivatives

Compound/DerivativeCancer Cell LineTreatment ConditionsApoptotic Cell Population (%)Reference
1,3-Bis(3,5-dichlorophenyl) urea (COH-SR4)H358 (Lung)Not specifiedIncreased PARP cleavage, increased Bax, decreased Bcl2[5]
2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ)C91-PL, HuT-102 (T-cell leukemia)Not specifiedDose-dependent increase[6]
1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivative (APPU2n)MCF-7 (Breast)0.76 µM for 48h33.19 (total apoptosis)[7]
Imidazolidinyl urea (IMU)HL60 (Leukemia)0.01-0.1% for 10 minDose-dependent increase[8]
2-phenoxyethanol (EGPE)HL60 (Leukemia)0.01-0.5% for 10 minDose-dependent increase[8]

Table 3: Cell Cycle Arrest Induced by this compound Derivatives

Compound/DerivativeCancer Cell LineTreatment ConditionsEffect on Cell CycleReference
Cyclohexylphenyl-chloroethyl urea (CCEU)B16 (Melanoma)100 µM for 24hG1 arrest[2]
Iodophenyl-chloroethyl urea (ICEU)B16 (Melanoma)100 µM for 24hG2/M arrest[2]
Cycloalkyl-substituted aryl chloroethylureas (Group 1)Not specifiedNot specifiedG2/M arrest[3]
Cycloalkyl-substituted aryl chloroethylureas (Group 2)Not specifiedNot specifiedG0/G1 arrest[3]
1,3-Bis(3,5-dichlorophenyl) urea (COH-SR4)H358 (Lung)Not specifiedG0/G1 arrest[5]

Key Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives stems from their ability to modulate critical cellular signaling pathways. Two primary mechanisms are the induction of DNA damage and the inhibition of the thioredoxin (Trx) system.

DNA Damage Response Pathway

As alkylating agents, BCNU derivatives introduce lesions into the DNA, primarily interstrand cross-links.[9] This damage triggers a complex DNA damage response (DDR) pathway, which can ultimately lead to cell cycle arrest and apoptosis.

DNA_Damage_Response BCNU BCNU Derivatives DNA_Damage DNA Alkylation (Interstrand Cross-links) BCNU->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR DNA_Repair DNA Repair (e.g., NER, HR) DNA_Damage->DNA_Repair CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Activation CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: DNA Damage Response Pathway Induced by BCNU Derivatives.

Inhibition of Thioredoxin-1 (Trx-1) Nuclear Translocation

Certain aryl chloroethyl urea derivatives have been shown to inhibit the nuclear translocation of Thioredoxin-1 (Trx-1), a key protein involved in redox signaling and promoting cell survival. By preventing Trx-1 from entering the nucleus, these compounds can disrupt its protective functions and enhance cancer cell sensitivity to apoptosis.

Thioredoxin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trx1_cyt Reduced Trx-1 ASK1 ASK1 Trx1_cyt->ASK1 Inhibition Trx1_ox Oxidized Trx-1 Trx1_cyt->Trx1_ox Reduces ROS Trx1_nuc Nuclear Trx-1 Trx1_cyt->Trx1_nuc Translocation TrxR TrxR NADPH NADPH TrxR->NADPH e- ROS ROS ROS->Trx1_cyt Trx1_ox->TrxR Reduction Ref1 Ref-1 Trx1_nuc->Ref1 Reduces AP1 AP-1 Ref1->AP1 Activates Transcription Gene Transcription (Survival, Proliferation) AP1->Transcription BCNU_deriv Aryl Chloroethyl Urea Derivatives BCNU_deriv->Trx1_nuc Inhibits Translocation

Caption: Inhibition of Thioredoxin-1 Nuclear Translocation by BCNU Derivatives.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of BCNU derivatives on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • BCNU derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the BCNU derivatives in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis induction by BCNU derivatives using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • BCNU derivatives

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of BCNU derivatives for the desired time.

  • Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of BCNU derivatives on cell cycle distribution using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • BCNU derivatives

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with BCNU derivatives for the desired time.

  • Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: General Experimental Workflow for In Vitro Evaluation of BCNU Derivatives.

References

Application Note and Protocol: Scale-Up Synthesis of Carmustine (BCNU) for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carmustine (B1668450) (BCNU), chemically known as 1,3-bis(2-chloroethyl)-1-nitrosourea, is a crucial alkylating agent used in chemotherapy, particularly for brain tumors.[1] Its synthesis is a multi-step process where 1,3-Bis(2-chloroethyl)urea serves as a key intermediate.[1][2][3][4] This document provides a detailed protocol for the scale-up synthesis of this compound and its subsequent conversion to Carmustine (BCNU), suitable for preclinical research applications. The presented method avoids the use of highly hazardous phosgene, opting for a safer alternative, 1,1'-carbonyldiimidazole (B1668759) (CDI).[2][4]

Safety Precautions

This protocol involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[5][6][7][8]

  • 2-Chloroethanamine hydrochloride: Corrosive and toxic. Avoid inhalation and contact with skin and eyes.

  • 1,1'-Carbonyldiimidazole (CDI): Moisture-sensitive and an irritant. Handle in a dry atmosphere (e.g., under nitrogen or in a glovebox).

  • Sodium Nitrite: Oxidizing agent. Keep away from combustible materials. Toxic if swallowed.

  • Acids (HCl, Acetic Acid): Corrosive. Handle with extreme care.

  • Solvents (THF, Dichloromethane, Heptane): Flammable and volatile. Use in a well-ventilated area away from ignition sources.

  • Carmustine (BCNU): The final product is a potent cytotoxic agent and a suspected carcinogen. Handle with extreme caution and appropriate containment measures. All waste materials should be disposed of as hazardous chemical waste according to institutional guidelines.

Synthesis Pathway and Experimental Workflow

The overall process involves a two-step chemical synthesis followed by purification and analysis.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Nitrosation A 2x 2-Chloroethanamine HCl C This compound A->C THF, Triethylamine B 1,1'-Carbonyldiimidazole (CDI) B->C E Carmustine (BCNU) C->E Acetic Acid, HCl (aq) 0-5 °C D Sodium Nitrite (NaNO2) D->E G start Start: Reagents Preparation synthesis1 Step 1: Synthesize this compound start->synthesis1 workup1 Reaction Workup & Solvent Distillation synthesis1->workup1 filtration1 Filter & Wash Solid Product workup1->filtration1 synthesis2 Step 2: Nitrosation Reaction (0-5 °C) filtration1->synthesis2 quench Quench with Cold Water synthesis2->quench filtration2 Filter Precipitated Carmustine (BCNU) quench->filtration2 purification Purification (Silica Gel & Recrystallization) filtration2->purification analysis Analysis (HPLC, NMR) purification->analysis final_product Final Product: Pure Carmustine analysis->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Bis(2-chloroethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-Bis(2-chloroethyl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.

Troubleshooting Guides and FAQs

This section addresses common challenges and questions encountered during the synthesis of this compound.

FAQs

  • Q1: What are the main challenges in the synthesis of this compound? A1: The primary challenges include the formation of impurities, potential for side reactions such as hydrolysis and intramolecular cyclization, and the handling of potentially hazardous reagents. The stability of the final product, which is known to be hygroscopic and unstable in solution, also presents a challenge.[1]

  • Q2: Why is the use of phosgene (B1210022) substitutes like 1,1'-carbonyldiimidazole (B1668759) (CDI) recommended? A2: Phosgene is a highly toxic gas, making it hazardous to handle.[2][3] Phosgene substitutes like CDI are safer alternatives that can improve the overall safety of the synthesis process.[2][4] The CDI-mediated synthesis is also considered more environmentally friendly.[2]

  • Q3: What are the common impurities and byproducts in this synthesis? A3: Common impurities can arise from side reactions. These may include hydroxylated byproducts due to the hydrolysis of the chloroethyl groups, and piperazine (B1678402) derivatives resulting from intramolecular cyclization. Polymeric byproducts can also form, especially at higher reactant concentrations and temperatures. One patent also notes the formation of unspecified impurities during the synthesis process.[2]

  • Q4: How can I minimize the formation of side products? A4: To minimize side products, it is crucial to use anhydrous aprotic solvents to prevent hydrolysis. Maintaining a low reaction temperature can help control the rate of side reactions, including polymerization. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent moisture from the air from interfering with the reaction.

  • Q5: What are the recommended purification methods for this compound? A5: The most common purification methods are recrystallization and silica (B1680970) gel column chromatography.[3] A patent suggests that purification using alcohol solvents can yield a highly pure product.[5] The choice of method will depend on the scale of the reaction and the nature of the impurities.

Data Presentation

The following table summarizes a comparison of different synthetic routes for preparing this compound, highlighting the advantages and disadvantages of each.

Synthetic RouteKey ReagentsTypical SolventsReported YieldPurityAdvantagesDisadvantages
Phosgene-based 2-chloroethylamine (B1212225), PhosgeneInert anhydrous solventsHighVariableHigh reactivity of phosgene can lead to high yields.Extreme toxicity of phosgene requires specialized handling and safety precautions.
CDI-mediated 2-chloroethylamine hydrochloride, 1,1'-Carbonyldiimidazole (CDI)Tetrahydrofuran (B95107) (THF), Dichloromethane (DCM)Good to ExcellentHighSafer alternative to phosgene, environmentally friendlier, good yields.[2][5]CDI is moisture-sensitive.
DSC-mediated 2-chloroethylamine hydrochloride, Di(succinimidyl) carbonate (DSC), PyridineDimethylformamide (DMF)Moderate to GoodGoodAvoids the use of phosgene.May require an additional coupling step with urea.[2]
Isocyanate-based 2-chloroethyl isocyanate, 2-chloroethylamineInert solventsHighHighCan produce high yields.Involves a reactive isocyanate intermediate that requires careful handling.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of this compound using 1,1'-Carbonyldiimidazole (CDI)

This protocol is adapted from a patented process and is considered a safer alternative to methods using phosgene.[3][5]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-chloroethylamine hydrochloride and anhydrous tetrahydrofuran (THF).

    • Cool the mixture to 0-5 °C using an ice bath.

  • Reagent Addition:

    • Slowly add 1,1'-carbonyldiimidazole (CDI) to the cooled mixture in portions. The molar ratio of 2-chloroethylamine hydrochloride to CDI should be approximately 2:1.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, distill off the THF under reduced pressure.

    • To the resulting residue, add water and stir to precipitate the crude product.

    • Filter the solid, wash with water, and dry under vacuum.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent, such as isopropanol, to yield a highly pure product.[5]

Mandatory Visualization

Diagram 1: Synthetic Workflow

G cluster_0 Synthesis of this compound A 2-Chloroethylamine HCl + CDI in THF B Reaction at 0-5°C to RT A->B Slow Addition C Solvent Removal B->C D Precipitation with Water C->D E Filtration and Drying D->E F Purification (Recrystallization) E->F G Pure this compound F->G

Caption: A typical workflow for the synthesis of this compound using the CDI-mediated method.

Diagram 2: Troubleshooting Guide

G cluster_1 Troubleshooting Common Synthesis Issues Start Low Yield or Impure Product Issue1 Check for Hydrolysis (presence of -OH groups) Start->Issue1 Issue2 Check for Cyclization (e.g., piperazine derivatives) Start->Issue2 Issue3 Check for Polymerization Start->Issue3 Solution1 Use anhydrous solvents Work under inert atmosphere Issue1->Solution1 If Yes Solution2 Maintain low reaction temperature Issue2->Solution2 If Yes Solution3 Use lower reactant concentrations Ensure adequate stirring Issue3->Solution3 If Yes

Caption: A decision tree to troubleshoot common issues in the synthesis of this compound.

References

Technical Support Center: Synthesis of 1,3-Bis(2-chloroethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Bis(2-chloroethyl)urea.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am not getting the expected yield of this compound. What are the possible reasons?

A1: Low yield can stem from several factors:

  • Sub-optimal Reagents: The quality of your starting materials is crucial. Ensure that 2-chloroethylamine (B1212225) hydrochloride is pure and dry. If using carbonyldiimidazole (CDI), it is highly sensitive to moisture and should be handled under anhydrous conditions.

  • Incorrect Stoichiometry: The molar ratio of reactants is critical. For instance, in the CDI method, a molar ratio of 0.3 to 0.6 moles of CDI with respect to 2-chloroethanamine hydrochloride has been reported.

  • Inadequate Reaction Temperature: The reaction temperature can significantly influence the reaction rate and yield. For the CDI method, heating the reaction mixture to 65-70°C or 80-85°C has been documented to drive the reaction to completion.

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Improper Work-up: Product loss can occur during the work-up and purification steps. Ensure efficient extraction and minimize transfers.

Issue 2: Presence of Impurities in the Final Product

Q2: My final product is showing significant impurities in the analytical tests (HPLC, NMR). What are the likely side products and how can I avoid them?

A2: Impurity formation is a common challenge. Here are some potential impurities and ways to mitigate them:

  • Unreacted Starting Materials: The presence of 2-chloroethylamine hydrochloride or other reactants indicates an incomplete reaction. Consider increasing the reaction time, temperature, or adjusting the stoichiometry.

  • Hydrolysis Products: The chloroethyl groups in this compound are susceptible to hydrolysis, which can lead to the formation of hydroxyethyl (B10761427) derivatives.[1] It is important to use anhydrous solvents and reagents and to minimize exposure to moisture during the reaction and work-up.

  • Symmetrical Urea (B33335) Byproducts: When using reagents like phosgene (B1210022) or triphosgene (B27547), the order of addition is important to avoid the formation of symmetrical urea byproducts.

  • Piperazine (B1678402) Derivatives: Intramolecular cyclization can lead to the formation of piperazine derivatives, especially at elevated temperatures or with prolonged reaction times. Strict temperature control is essential.

Issue 3: Difficulty in Product Purification

Q3: I am struggling to purify the crude this compound. What are the recommended purification methods?

A3: Effective purification is key to obtaining a high-purity product. The following methods have been reported:

  • Recrystallization: This is a common and effective method for purifying solid compounds. A suitable solvent system is crucial. For example, recrystallization from an ethanol/diethyl ether mixture can be effective. The general procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities. A typical mobile phase could be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

  • Slurrying: Slurrying the crude product in a solvent in which it is poorly soluble (like water or isopropanol) can help remove highly soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed methods involve the reaction of two equivalents of 2-chloroethylamine (or its hydrochloride salt) with a carbonyl source. Common carbonyl sources include:

  • Carbonyldiimidazole (CDI): This is often preferred due to its relative safety and the benign nature of its byproducts (imidazole and carbon dioxide).

  • Phosgene and Triphosgene: While effective, phosgene is a highly toxic gas, making triphosgene (a solid and safer alternative) a more common choice in laboratory settings. These reagents typically require the use of a non-nucleophilic base to neutralize the HCl generated.

Q2: What are the critical safety precautions to take during the synthesis?

A2: Safety should always be the top priority. Key safety considerations include:

  • Handling of Hazardous Reagents: Reagents like phosgene and triphosgene are highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Some reaction steps may be exothermic. It is important to control the rate of addition of reagents and to have adequate cooling available.

  • Product Toxicity: this compound itself is a hazardous substance and should be handled with care.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of the reaction progress and can also be used to assess the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile components in the reaction mixture, including byproducts.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

ReagentStarting MaterialSolventTemperature (°C)Reaction TimeReported Yield (%)Purity (%)Reference
Carbonyldiimidazole (CDI)2-chloroethanamine hydrochlorideTetrahydrofuran65-7014 hours->99[1]
Carbonyldiimidazole (CDI)2-chloroethanamine hydrochlorideIsopropanol (B130326)80-85-High-[1]
Triphosgene2-chloroethylamine hydrochlorideDichloromethane0 to RT12-24 hoursModerate to High-[2]
Dinitrogen trioxideThis compoundMethylene dichloride-10-85.1 (crude BCNU)-[3]

Note: Yields and purity can vary significantly based on specific experimental conditions and purification methods.

Experimental Protocols

Protocol 1: Synthesis of this compound using Carbonyldiimidazole (CDI)

This protocol is adapted from a patented procedure.[1]

Materials:

  • 2-chloroethanamine hydrochloride

  • Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Ethyl acetate

  • Aqueous sodium chloride solution (brine)

  • Isopropanol

Procedure:

  • To a reaction vessel, add CDI and anhydrous THF.

  • Add 2-chloroethanamine hydrochloride to the mixture at room temperature (25-30°C) and stir briefly.

  • Heat the reaction mixture to 65-70°C and maintain stirring for 14 hours.

  • Cool the reaction mixture to room temperature and add water.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Distill off the solvent under reduced pressure.

  • Co-distill the residue with isopropanol.

  • Add isopropanol to the residue and stir at room temperature.

  • Heat the mixture to 80-85°C for 10 minutes.

  • Cool to room temperature and stir for 2 hours.

  • Filter the precipitated solid, wash with isopropanol, and dry to obtain this compound.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-Chloroethylamine HCl + Carbonyldiimidazole (CDI) Reaction_Conditions Heat (65-70°C, 14h) Reactants->Reaction_Conditions In Solvent Anhydrous THF Solvent->Reaction_Conditions Quenching Add Water Reaction_Conditions->Quenching Extraction Ethyl Acetate Extraction Quenching->Extraction Washing Brine Wash Extraction->Washing Solvent_Removal Distillation Washing->Solvent_Removal Co-distillation Co-distill with Isopropanol Solvent_Removal->Co-distillation Recrystallization Recrystallize from Isopropanol Co-distillation->Recrystallization Isolation Filter and Dry Recrystallization->Isolation Final_Product Pure this compound Isolation->Final_Product Yields

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield or Impurities Reagent_Quality Poor Reagent Quality Start->Reagent_Quality Reaction_Conditions Sub-optimal Conditions (Temp, Time, Stoichiometry) Start->Reaction_Conditions Side_Reactions Side Reactions (Hydrolysis, Cyclization) Start->Side_Reactions Purification_Issues Inefficient Purification Start->Purification_Issues Check_Reagents Verify Reagent Purity & Anhydrous Conditions Reagent_Quality->Check_Reagents Optimize_Conditions Optimize Temp, Time, & Stoichiometry Reaction_Conditions->Optimize_Conditions Control_Conditions Strict Temperature Control & Anhydrous Setup Side_Reactions->Control_Conditions Refine_Purification Refine Recrystallization or Chromatography Method Purification_Issues->Refine_Purification Improved_Yield Improved Yield & Purity Check_Reagents->Improved_Yield Optimize_Conditions->Improved_Yield Control_Conditions->Improved_Yield Refine_Purification->Improved_Yield

Caption: Troubleshooting logic for improving the yield and purity of this compound.

References

common impurities in 1,3-Bis(2-chloroethyl)urea and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Bis(2-chloroethyl)urea, also known as Carmustine (B1668450) (BCNU). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to impurities in BCNU and their removal during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound (BCNU)?

A1: The most prevalent impurities in BCNU can be categorized into two main types:

  • Synthesis-Related Impurities: The most significant impurity is the unreacted precursor, This compound (BCU) , often referred to as Carmustine EP Impurity A. Incomplete nitrosation during the synthesis process leads to residual BCU in the final product. Other potential byproducts may include di-nitrosated compounds if the reaction conditions are not carefully controlled.

  • Degradation Products: BCNU is highly unstable, particularly in aqueous solutions with a pH greater than 7.[1] Its decomposition can yield several degradation products, including 2-chloroethanol, acetaldehyde, and derivatives of 2-chloroethyl isocyanate. The appearance of an oily film in the vial is a sign of decomposition.[2]

Q2: My BCNU sample appears as an oily film instead of a solid. What does this indicate?

A2: BCNU has a low melting point (approximately 30.5–32.0°C).[2] If the product has been exposed to temperatures at or above this range, it will liquefy. This liquefaction is a sign of decomposition, and the vial should be discarded.[2]

Q3: How can I remove the precursor, this compound (BCU), from my BCNU sample?

A3: Several laboratory-scale purification methods can be employed to remove BCU and other impurities from BCNU. The choice of method depends on the available equipment and the scale of the purification. Common methods include recrystallization, solvent extraction, and column chromatography.

Q4: What analytical methods are recommended for assessing the purity of BCNU after purification?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of BCNU. A reversed-phase (RP-HPLC) method with UV detection is effective for separating BCNU from its impurities.[1] Gas chromatography (GC) with a thermionic N-P-specific detector has also been used for the analysis of BCNU.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of this compound (BCU) detected in the final product. Incomplete nitrosation reaction during synthesis.Optimize the nitrosation reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents). Purify the crude product using recrystallization, solvent extraction, or column chromatography as detailed in the experimental protocols below.
Presence of unknown peaks in the HPLC chromatogram. Formation of degradation products due to improper handling or storage.BCNU is unstable in aqueous solutions and sensitive to heat and light.[2][4] Ensure storage at recommended refrigerated temperatures (2-8°C) and protection from light.[2][5] Reconstituted solutions should be used within the recommended time frame.[4][5]
Low yield after purification by recrystallization. The chosen solvent system may not be optimal, or the cooling process may be too rapid.Experiment with different solvent ratios as described in the recrystallization protocol. Allow the solution to cool slowly to maximize crystal formation and improve purity.
BCNU product appears discolored or as an oily liquid. The product has likely degraded due to exposure to high temperatures.Discard the product. BCNU has a low melting point, and liquefaction indicates decomposition.[2] Ensure proper refrigerated storage is maintained.

Purification Methodologies

The following table summarizes common purification techniques for removing impurities from BCNU.

Purification Method Principle Reported Yield Primary Impurity Targeted
Recrystallization Difference in solubility of BCNU and impurities in a specific solvent system at different temperatures.85.2% (Benzene-Heptane)[6]This compound (BCU)
Solvent Extraction Differential solubility of BCNU and impurities between two immiscible solvents.85.1% (Hexane/Benzene)[6][7]This compound (BCU)
Column Chromatography Separation based on the differential adsorption of BCNU and impurities onto a stationary phase (e.g., silica (B1680970) gel).93.4% (Silica Gel)[6]This compound (BCU) and other synthesis byproducts.

Experimental Protocols

Protocol 1: Recrystallization from an Alcohol/Water Mixture

This protocol is adapted from a patented method for preparing high-purity carmustine.[8]

  • Dissolution: Dissolve the crude BCNU product in a mixed organic solvent system. The recommended solvent is a mixture of an alcohol (e.g., methanol, ethanol, or isopropanol) and water. The volume ratio of alcohol to water can range from 1:1 to 5:1.[8] The weight-to-volume ratio of crude BCNU to the organic solvent should be between 1:8 and 1:12.[8] Gently heat the mixture to facilitate dissolution.

  • Cooling and Crystallization: Slowly cool the solution to -15°C.[8] Stir the solution gently during cooling to promote the formation of crystals.

  • Isolation: Collect the precipitated crystals by filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of cold solvent and dry them under a vacuum.

Protocol 2: Purification by Solvent Extraction and Column Chromatography

This protocol is based on a method described in the Journal of Medicinal Chemistry.[6]

  • Initial Extraction: Suspend the crude BCNU residue in methylene (B1212753) dichloride. Evaporate the methylene dichloride.

  • Hexane (B92381) Extraction: Extract the resulting residue with hexane (e.g., 3 x 10 ml). The desired BCNU product is soluble in hexane, while the unreacted this compound is insoluble.[6][7]

  • Separation: Separate the hexane-soluble fraction from the insoluble portion. The insoluble material is primarily the BCU impurity.

  • Column Chromatography: Process the hexane-soluble portion through a silica gel column.

  • Elution and Collection: Elute the column with an appropriate solvent and collect the fractions containing the pure BCNU.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified BCNU.

Visualized Workflows and Pathways

G cluster_synthesis BCNU Synthesis & Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis Crude BCNU Crude BCNU BCU_Impurity Impurity: This compound (BCU) Other_Impurities Other Synthesis Byproducts Recrystallization Recrystallization Crude BCNU->Recrystallization Solvent_Extraction Solvent Extraction Crude BCNU->Solvent_Extraction Column_Chromatography Column Chromatography Crude BCNU->Column_Chromatography HPLC_Analysis RP-HPLC Analysis Recrystallization->HPLC_Analysis Solvent_Extraction->HPLC_Analysis Column_Chromatography->HPLC_Analysis Pure_BCNU Pure BCNU (>98%) HPLC_Analysis->Pure_BCNU G BCNU BCNU (Carmustine) DNA Cellular DNA BCNU->DNA Alkylates DNA Crosslink DNA Interstrand Cross-linking DNA->Crosslink Apoptosis Apoptosis (Cell Death) Crosslink->Apoptosis Inhibits DNA Replication & Transcription

References

degradation pathways of 1,3-Bis(2-chloroethyl)urea in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of 1,3-Bis(2-chloroethyl)urea (BCNU) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a chemical intermediate primarily used in the synthesis of the chemotherapy drug Carmustine (BCNU).[1] Its stability in aqueous solutions is a significant concern due to the high reactivity of the two chloroethyl groups. These groups are susceptible to nucleophilic attack, leading to the degradation of the parent compound. This instability can impact its use as a precursor in chemical synthesis and is a critical factor in understanding the impurity profile of Carmustine. The compound is known to be hygroscopic and unstable in solution.

Q2: What are the primary degradation pathways of this compound in aqueous solutions?

In aqueous solutions, this compound primarily undergoes two degradation pathways:

  • Intramolecular Cyclization: When heated in water, this compound can undergo intramolecular cyclization. In this reaction, one of the urea (B33335) nitrogens attacks the electrophilic carbon of the adjacent chloroethyl group, displacing the chloride ion. This results in the formation of a five-membered ring structure, 2-(β-chloroethylamino)-2-oxazoline, which is present as its hydrochloride salt.[2]

  • Hydrolysis: The chloroethyl groups are susceptible to hydrolysis, where the chlorine atoms are displaced by hydroxyl groups from water. This leads to the formation of 1,3-bis(2-hydroxyethyl)urea (B94319).[1] While this pathway is chemically plausible, the cyclization reaction is a documented outcome in heated aqueous solutions.[2]

Q3: What are the expected degradation products of this compound in water?

Based on the known degradation pathways, the primary degradation products you can expect to find in an aqueous solution of this compound are:

  • 2-(β-chloroethylamino)-2-oxazoline hydrochloride (from cyclization)[2]

  • 1,3-bis(2-hydroxyethyl)urea (from hydrolysis)[1]

Q4: What factors can influence the degradation rate of this compound?

The degradation rate is primarily influenced by:

  • Temperature: Increased temperature is known to accelerate the degradation, particularly the intramolecular cyclization pathway.[2]

  • Presence of Nucleophiles: The presence of other nucleophiles in the solution can lead to the formation of other derivatives by displacing the chloride ions.[1]

Troubleshooting Guides

Issue 1: Rapid loss of starting material during experiments.

  • Possible Cause: The inherent instability of this compound in your aqueous experimental conditions.

  • Troubleshooting Steps:

    • Temperature Control: Maintain low temperatures for your stock solutions and experimental samples, if the protocol allows.

    • pH Control: Ensure the pH of your aqueous solution is within a stable range, ideally neutral, unless the experimental design requires acidic or basic conditions.

    • Minimize Incubation Time: Prepare fresh solutions immediately before use and minimize the time the compound is in an aqueous environment.

    • Solvent Consideration: If possible, consider using a co-solvent system to reduce the concentration of water and potentially slow down hydrolysis.

Issue 2: Appearance of unexpected peaks in my chromatogram (e.g., HPLC).

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Identification: Based on the known degradation pathways, the unexpected peaks could correspond to 2-(β-chloroethylamino)-2-oxazoline or 1,3-bis(2-hydroxyethyl)urea.

    • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer to determine the molecular weight of the compounds in the unknown peaks. The expected molecular weight for 2-(β-chloroethylamino)-2-oxazoline is approximately 148.59 g/mol (as the free base) and for 1,3-bis(2-hydroxyethyl)urea is 148.16 g/mol .

    • Forced Degradation Study: Perform a controlled forced degradation study (see Experimental Protocols below) to intentionally generate the degradation products and compare their retention times with the unexpected peaks in your experimental samples.

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause: Variable degradation of this compound due to slight differences in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure strict standardization of all experimental parameters, including temperature, pH, incubation time, and solution preparation methods.

    • Internal Standard: Use a stable internal standard in your analytical method to account for variations in sample preparation and injection volume.

    • Fresh Solutions: Always use freshly prepared solutions of this compound for each replicate to avoid analyzing a partially degraded stock solution.

Quantitative Data Summary

Due to the limited publicly available kinetic data for the degradation of this compound, a comprehensive table of degradation rates under various conditions cannot be provided at this time. Researchers are encouraged to determine these parameters empirically for their specific experimental setup.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials:

  • This compound
  • HPLC-grade water
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with UV or MS detector
  • pH meter

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:
  • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
  • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
  • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
  • Base Hydrolysis:
  • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
  • Incubate at room temperature for a defined period, taking samples at various time points.
  • Neutralize each sample with 0.1 M HCl and dilute for analysis.
  • Oxidative Degradation:
  • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
  • Incubate at room temperature, protected from light, for a defined period.
  • Take samples at various time points and dilute for analysis.
  • Thermal Degradation:
  • Incubate a solution of this compound in HPLC-grade water at an elevated temperature (e.g., 70°C).
  • Take samples at various time points, cool to room temperature, and analyze.
  • Control Sample:
  • Prepare a sample of this compound in the analysis solvent and keep it at room temperature or refrigerated, protected from light. Analyze at the same time points as the stressed samples.

4. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).
  • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent compound peak.
  • If using an HPLC-MS system, obtain mass spectra for the parent compound and any new peaks to aid in identification.

Visualizations

degradation_pathways parent This compound cyclization_product 2-(β-chloroethylamino)-2-oxazoline (as hydrochloride salt) parent->cyclization_product Intramolecular Cyclization (Heat, H₂O) hydrolysis_product 1,3-bis(2-hydroxyethyl)urea parent->hydrolysis_product Hydrolysis (H₂O)

Caption: Degradation pathways of this compound in aqueous solutions.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation (H₂O₂) stock->oxidation thermal Thermal Stress stock->thermal hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc data Data Interpretation: - Identify Degradation Products - Determine Degradation Rate hplc->data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Nitrosation of 1,3-Bis(2-chloroethyl)urea (BCNU)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-Bis(2-chloroethyl)urea (Carmustine or BCNU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield during the nitrosation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the nitrosation of this compound?

A1: The most common causes of low yield are suboptimal reaction conditions, particularly temperature and pH, and the quality of the nitrosating agent. The reaction is typically conducted at low temperatures (0°C to -20°C) to minimize the decomposition of the product and the nitrosating agent. The pH of the reaction mixture is also critical and should be acidic to facilitate the formation of the active nitrosating species.

Q2: How can I improve the solubility of this compound in the reaction mixture?

A2: this compound has low solubility in some common non-aqueous solvents, especially at low temperatures. Using a co-solvent system can improve solubility. For instance, a mixture of methylene (B1212753) dichloride and water is often used in protocols involving sodium nitrite (B80452) and an acid. In procedures using dinitrogen trioxide, while the starting material is sparingly soluble, the BCNU product is typically much more soluble in the chlorinated solvent, which drives the reaction to completion.[1]

Q3: What are the ideal storage conditions for sodium nitrite to ensure its purity?

A3: Sodium nitrite should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. Over time, it can oxidize to sodium nitrate, which is not an effective nitrosating agent under these reaction conditions. Using fresh, high-purity sodium nitrite is crucial for achieving a high yield.

Q4: Can the color of the reaction mixture indicate the progress of the nitrosation?

A4: Yes, a color change can be indicative of reaction progress. When using dinitrogen trioxide in methylene dichloride, the initially heterogeneous slurry may turn into a green, homogeneous solution as the reaction proceeds.[1] This indicates the consumption of the starting material and the formation of the soluble BCNU product.

Q5: What are some common impurities that can be formed during the synthesis of BCNU?

A5: Besides unreacted starting material, potential impurities can arise from side reactions. A patent for an improved BCNU synthesis process mentions the formation of unknown impurities that can be challenging to control but can be removed through a specific purification process.[2] It is also possible to form di-nitrosated byproducts, although this can be minimized by careful control of the stoichiometry of the nitrosating agent.[3]

Troubleshooting Guide: Low Yield

Observation/Problem Potential Cause Suggested Solution
Low to no product formation Ineffective Nitrosating Agent: The sodium nitrite may have degraded to sodium nitrate, or the dinitrogen trioxide may have decomposed.Use a fresh, unopened container of sodium nitrite. If preparing dinitrogen trioxide, ensure it is used immediately after generation.
Incorrect pH: The reaction medium is not sufficiently acidic to generate the active nitrosating species (e.g., nitrous acid from sodium nitrite).Ensure the acid is added correctly and that the pH of the aqueous layer (if present) is in the acidic range. The optimal pH for nitrosation of ureas is generally between 1 and 3.
Reaction stalls or is incomplete Poor Solubility of Starting Material: this compound is not sufficiently dissolved in the solvent at the reaction temperature.While complete dissolution may not be necessary at the start, ensure adequate stirring to maintain a good suspension. The product's higher solubility in solvents like methylene dichloride often helps drive the reaction.[1] Consider alternative solvent systems if solubility is a major issue.
Insufficient Nitrosating Agent: The molar ratio of the nitrosating agent to the urea (B33335) is too low.Use a slight to moderate excess of the nitrosating agent. For example, a 10-20% molar excess of dinitrogen trioxide is recommended in some protocols.[1]
Significant amount of unreacted starting material in the final product Inadequate Reaction Time or Temperature: The reaction was not allowed to proceed to completion.Increase the reaction time, ensuring the temperature is maintained at the optimal low level. Monitor the reaction progress by a suitable method like TLC or HPLC if possible.
Product decomposes during work-up or purification Elevated Temperatures: BCNU is thermally unstable and can decompose at higher temperatures.Keep all work-up and purification steps at low temperatures. Use cold solvents for extraction and perform chromatography in a cold room or with a jacketed column if possible.
Exposure to Unfavorable pH: BCNU is susceptible to degradation at both high and low pH, especially in aqueous solutions.Neutralize the reaction mixture carefully during work-up and avoid prolonged exposure to strongly acidic or basic conditions.

Experimental Protocols

Protocol 1: Nitrosation using Dinitrogen Trioxide in Methylene Dichloride

This protocol is adapted from a patented process and is known for providing a high yield of crude BCNU.[1]

  • Preparation: In a three-necked flask equipped with a stirrer and a gas inlet tube, suspend 2.0 mmol of this compound in 8 mL of methylene dichloride.

  • Cooling: Cool the slurry to -15°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Nitrosation: Bubble a slight excess (e.g., 10-20% molar excess) of dinitrogen trioxide (N₂O₃) gas through the stirred slurry. The reaction is typically complete when the heterogeneous mixture becomes a homogeneous green solution.

  • Work-up: Evaporate the methylene dichloride under reduced pressure at a low temperature.

  • Purification (Optional but Recommended): The resulting crude BCNU can be purified by silica (B1680970) gel column chromatography.

Protocol 2: Nitrosation using Sodium Nitrite and a Mixture of Hydrochloric and Acetic Acid

This protocol is based on an improved process described in a patent.[2]

  • Preparation: To a mixture of 1.9 L of dilute hydrochloric acid and 24.5 L of acetic acid, add 6 kg of this compound at 25-30°C.

  • Cooling: Cool the reaction mixture to 0-5°C.

  • Nitrosation: Slowly add 5.59 kg of sodium nitrite in portions to the reaction mixture while maintaining the temperature at 0-5°C. Stir the mixture for 1 hour at this temperature.

  • Quenching and Precipitation: Quench the reaction by adding pre-cooled water at 0-5°C. Further cool the mixture to -15 to -10°C and stir for 1 hour to facilitate precipitation.

  • Isolation: Filter the precipitated solid and wash it with cold water. The product can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize yield data from various synthesis methods.

Table 1: Comparison of BCNU Yield with Different Nitrosating Agents and Purification Methods

Nitrosating AgentSolventTemperaturePurification MethodReported YieldReference
Dinitrogen Trioxide (N₂O₃)Methylene Dichloride-15°CNone (Crude Product)Quantitative[1]
Dinitrogen Trioxide (N₂O₃)Methylene Dichloride-15°CSilica Column Chromatography93.4%[1]
Dinitrogen Trioxide (N₂O₃)Methylene Dichloride-15°CRecrystallization (Benzene-Heptane)85.2%[1]

Table 2: Influence of Reaction Parameters on BCNU Stability

BCNU is known to be unstable under certain conditions, which can impact the final isolated yield.

ParameterConditionObservationReference
Temperature 0°CNo measurable decomposition over 24 hours in various diluents.[4]
19.5°CLow decomposition, not significantly affected by the diluent.[4]
37°CDecomposition rate significantly increased. Half-life varies with the solvent (e.g., 6.8 hours in 5% Dextrose-Water, 14.3 hours in 15% Ethanol).[4]
pH Acidic (pH 6.6)The inhibitory effect of BCNU on cancer cells (an indicator of its activity and presence) was greater than at pH 7.4, suggesting pH can influence its stability and/or activity.[5]

Visualizations

Experimental Workflow for BCNU Synthesis

experimental_workflow General Workflow for BCNU Synthesis cluster_prep 1. Preparation cluster_reaction 2. Nitrosation Reaction cluster_workup 3. Work-up cluster_purification 4. Purification cluster_analysis 5. Analysis prep Dissolve/Suspend this compound in appropriate solvent cool Cool reaction mixture (e.g., 0°C to -20°C) prep->cool Proceed to reaction add_nitrosating Add Nitrosating Agent (e.g., NaNO2/Acid or N2O3) cool->add_nitrosating react Stir for specified time at low temperature add_nitrosating->react quench Quench reaction (e.g., with cold water) react->quench Reaction complete extract Extract product with organic solvent quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent under reduced pressure dry->evaporate purify Purify crude product (e.g., Column Chromatography or Recrystallization) evaporate->purify Crude Product analyze Characterize final product (e.g., NMR, IR, MP) and determine yield purify->analyze Pure BCNU

Caption: General experimental workflow for the synthesis of BCNU.

Nitrosation of this compound Signaling Pathway

nitrosation_pathway Nitrosation of this compound cluster_reactants Reactants cluster_intermediates Intermediate Species cluster_products Products urea This compound bcnu 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) urea->bcnu Nitrosation nitrosating_agent Nitrosating Agent (e.g., NaNO2 + Acid or N2O3) active_nitrosating Active Nitrosating Species (e.g., N2O3, H2NO2+, NO+) nitrosating_agent->active_nitrosating Activation active_nitrosating->bcnu byproducts Byproducts (e.g., H2O, NaCl)

References

optimizing reaction conditions for 1,3-Bis(2-chloroethyl)urea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Bis(2-chloroethyl)urea, a key intermediate in the preparation of chemotherapeutic agents like Carmustine (B1668450).[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Ensure the reaction is stirred for the recommended duration (e.g., 2 hours after reagent addition at a controlled temperature).[3] - Verify the reaction temperature is maintained within the optimal range (e.g., 0-5°C during nitrosation for the subsequent step, or as specified for the urea (B33335) formation).[3]
Reagent degradation: Moisture-sensitive reagents like 1,1'-Carbonyldiimidazole (CDI) may have degraded.- Use freshly opened or properly stored reagents. - Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry: Molar ratios of reactants are not optimal.- Carefully measure and use the correct molar ratios of 2-chloroethanamine hydrochloride to CDI (e.g., a molar ratio of CDI to the amine salt ranging from 0.3 to 0.6).[3]
Presence of Impurities Side reactions: Formation of symmetrical urea by-products or other unexpected products.[4]- Control the order of reagent addition. For instance, when using phosgene (B1210022) equivalents, the order of addition can be critical in minimizing symmetrical urea by-products.[4] - Maintain the recommended reaction temperature to minimize side reactions.
Incomplete removal of starting materials: Unreacted 2-chloroethanamine hydrochloride or CDI.- Optimize reaction time and temperature to drive the reaction to completion. - Employ appropriate work-up and purification procedures, such as washing with water and recrystallization from a suitable solvent like isopropanol.[3]
Formation of unknown impurities: Some processes may lead to unknown impurities that are difficult to control or remove.[3]- Purification using silica (B1680970) gel chromatography may be necessary. A described method involves dissolving the crude product in dichloromethane (B109758), adding silica gel, filtering, and then distilling off the solvent.[3]
Difficulty in Product Isolation Product is an oil instead of a solid: This can occur if the product is impure.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Purify the oil using column chromatography to obtain a solid product.
Precipitated solid is difficult to filter: Fine particles may be clogging the filter paper.- Use a different type of filter medium, such as celite, to aid filtration. - Allow the precipitate to settle and decant the supernatant before filtration.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: A common and safer alternative to using hazardous phosgene gas is the reaction of 2-chloroethanamine hydrochloride with 1,1'-Carbonyldiimidazole (CDI) in a suitable solvent like tetrahydrofuran (B95107) (THF).[2][3][5] Other phosgene equivalents such as triphosgene (B27547) can also be used.[2][4][5]

Q2: What is the role of a base in the synthesis using 2-chloroethanamine hydrochloride?

A2: When starting with the hydrochloride salt of 2-chloroethanamine, a base such as triethylamine (B128534) is typically required to neutralize the HCl and liberate the free amine for reaction with CDI or other carbonylating agents.[2]

Q3: What solvents are suitable for this synthesis?

A3: Tetrahydrofuran (THF) is a commonly used solvent for the reaction between 2-chloroethanamine hydrochloride and CDI.[3] Other solvents mentioned in the literature for related urea syntheses include dichloromethane (DCM), and dimethylformamide (DMF).[4] The choice of solvent can influence reaction rate and product purity.

Q4: How can the purity of the synthesized this compound be improved?

A4: Purification can be achieved through several methods. Recrystallization from a suitable solvent, such as isopropanol, is a common technique.[3] For more challenging purifications, column chromatography using silica gel can be employed.[3] Washing the crude product with water can also help remove water-soluble impurities.[3]

Q5: What are the key safety precautions to consider during this synthesis?

A5: While this synthesis avoids the use of highly toxic phosgene gas, reagents like triphosgene are also toxic and should be handled with care in a well-ventilated fume hood.[4][6] this compound itself is a precursor to a cytotoxic drug and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Synthesis of this compound using CDI

This protocol is adapted from a patented procedure.[3]

  • Reaction Setup: In a reaction vessel, add 2-chloroethanamine hydrochloride to tetrahydrofuran (THF).

  • Reagent Addition: At a suitable temperature, add 1,1'-Carbonyldiimidazole (CDI) to the mixture. The molar ratio of CDI with respect to the 2-chloroethanamine hydrochloride should be in the range of 0.3 to 0.6.[3]

  • Reaction: Stir the reaction mixture at a suitable temperature for a sufficient amount of time to ensure the reaction goes to completion.

  • Solvent Removal: Distill off the THF from the reaction mixture.

  • Work-up: Add water to the residue and stir.

  • Isolation: Filter the precipitated solid, wash it with a suitable solvent like isopropanol, and dry to obtain this compound.[3]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep1 Combine 2-chloroethanamine HCl and THF prep2 Add CDI (0.3-0.6 mol eq.) prep1->prep2 react Stir at suitable temperature prep2->react workup1 Distill off THF react->workup1 workup2 Add water and stir workup1->workup2 workup3 Filter solid workup2->workup3 workup4 Wash with isopropanol workup3->workup4 workup5 Dry the product workup4->workup5 product Pure this compound workup5->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_reagents Reagents fresh & anhydrous? start->check_reagents Yes no_issue Yield is acceptable start->no_issue No check_conditions Correct stoichiometry & temp? check_reagents->check_conditions Yes solution1 Use fresh reagents under inert atm. check_reagents->solution1 No solution2 Verify molar ratios and temp. control check_conditions->solution2 No end Yield Optimized check_conditions->end Yes solution1->end solution2->end

Caption: Troubleshooting logic for addressing low product yield.

References

side reactions to avoid during 1,3-Bis(2-chloroethyl)urea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-Bis(2-chloroethyl)urea (BCU). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during the synthesis of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed methods for synthesizing this compound involve the reaction of two equivalents of 2-chloroethylamine (B1212225) (or its hydrochloride salt) with a carbonyl source. The two primary carbonyl sources used are phosgene (B1210022) or a phosgene equivalent, and carbonyldiimidazole (CDI). The CDI method is often preferred in laboratory settings due to the highly toxic and hazardous nature of phosgene.[1]

Q2: What are the critical side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions of concern include hydrolysis of the chloroethyl groups, intramolecular cyclization, and incomplete reaction leading to the presence of starting materials. Each of these can impact the purity and yield of the final product.

Q3: How does temperature affect the synthesis?

A3: Temperature control is crucial. While specific quantitative data for BCU synthesis is not extensively published, general principles suggest that elevated temperatures can accelerate side reactions such as hydrolysis and cyclization. For instance, in related syntheses, higher temperatures have been shown to increase the formation of byproducts.[2] It is generally recommended to carry out the reaction at controlled, and often cool, temperatures to minimize these unwanted pathways.

Q4: Is the pH of the reaction medium important?

A4: Yes, pH plays a significant role. The stability of the urea (B33335) product is generally greater in a pH range of 4-8.[3][4] Highly acidic or basic conditions can promote the hydrolysis of the chloroethyl groups to the corresponding hydroxyethyl (B10761427) derivatives. Therefore, maintaining a neutral or slightly acidic pH is advisable.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction of starting materials.- Ensure the stoichiometry of the reactants is correct. - Increase the reaction time, while monitoring for the formation of side products. - If using 2-chloroethylamine hydrochloride, ensure a suitable base is used in the correct proportion to liberate the free amine for reaction.
Product loss during workup and purification.- Optimize the extraction and washing steps to minimize the loss of the product in the aqueous phase. - Select an appropriate recrystallization solvent to maximize recovery.
Presence of Impurities in Final Product (Confirmed by HPLC/NMR)
Impurity: 1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea or 1,3-Bis(2-hydroxyethyl)ureaHydrolysis of one or both chloroethyl groups.- Strictly control the reaction to exclude moisture. Use anhydrous solvents and dry glassware. - Maintain the pH of the reaction mixture within a neutral to slightly acidic range (pH 4-8).[3][4] - Keep the reaction temperature low to reduce the rate of hydrolysis.
Impurity: Oxazolidine derivativesIntramolecular cyclization of the chloroethyl urea product.- Avoid excessive heat during the reaction and workup. - Minimize the reaction time once the formation of the desired product is complete.
Impurity: Unreacted 2-chloroethylamineIncomplete reaction.- Ensure adequate reaction time and appropriate temperature. - Confirm the activity of the carbonylating agent (e.g., CDI).

Experimental Protocols

High-Purity Synthesis of this compound using Carbonyldiimidazole (CDI)

This protocol is designed to minimize the formation of side products.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA)

  • Deionized water

  • Isopropanol

Procedure:

  • To a stirred suspension of 2-chloroethylamine hydrochloride in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add triethylamine dropwise at 0-5 °C.

  • Stir the mixture at this temperature for 30 minutes.

  • In a separate flask, dissolve carbonyldiimidazole in anhydrous THF.

  • Add the CDI solution dropwise to the 2-chloroethylamine solution at 0-5 °C over a period of 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, filter the mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Wash the crude product with cold deionized water to remove any remaining salts.

  • Recrystallize the solid from a suitable solvent, such as isopropanol, to yield pure this compound.[1]

  • Dry the product under vacuum.

Analytical Methods for Quality Control

A summary of analytical methods for assessing the purity of this compound is provided below.

Technique Purpose Typical Parameters
High-Performance Liquid Chromatography (HPLC) Quantify the purity of the final product and detect impurities.Column: C18 (e.g., Waters Spherisorb ODS2, 150 x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile/Water mixture (e.g., 30:70) Flow Rate: 1.0 mL/min Detection: UV at 200 nm Column Temperature: 25°C[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm the chemical structure of the desired product and identify the structure of any impurities.Spectral data for this compound is available in public databases for comparison.[6][7][8]
Mass Spectrometry (MS) Determine the molecular weight of the product and impurities.Can be coupled with GC or LC for separation and identification.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis_Pathway 2-Chloroethylamine 2-Chloroethylamine BCU This compound 2-Chloroethylamine->BCU + CDI CDI CDI CDI->BCU

Caption: Main synthetic route to this compound.

Side_Reactions BCU This compound Hydrolysis_Product 1-(2-Hydroxyethyl)-3- (2-chloroethyl)urea BCU->Hydrolysis_Product + H₂O (Moisture) Cyclization_Product Oxazolidine Derivative BCU->Cyclization_Product Intramolecular Cyclization (Heat)

Caption: Major side reactions during BCU synthesis.

Troubleshooting_Workflow Start Synthesis of BCU Check_Purity Check Purity (HPLC/NMR) Start->Check_Purity Pure_Product High Purity Product Check_Purity->Pure_Product >99% Pure Impure_Product Impurity Detected Check_Purity->Impure_Product <99% Pure Identify_Impurity Identify Impurity Impure_Product->Identify_Impurity Hydrolysis Hydrolysis Product? Identify_Impurity->Hydrolysis Cyclization Cyclization Product? Identify_Impurity->Cyclization Action_Hydrolysis Action: - Use anhydrous solvents - Control pH (4-8) - Lower temperature Hydrolysis->Action_Hydrolysis Yes Action_Cyclization Action: - Avoid high temperatures - Minimize reaction time Cyclization->Action_Cyclization Yes

Caption: Troubleshooting workflow for BCU synthesis.

References

Technical Support Center: 1,3-Bis(2-chloroethyl)urea (BCNU) Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 1,3-Bis(2-chloroethyl)urea (BCNU) during storage. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to ensure the integrity of your experiments.

Troubleshooting Guide

Q1: I am observing inconsistent or unexpected results in my experiments using BCNU. What could be the cause?

A1: Inconsistent results are often linked to the degradation of your BCNU stock. This compound is known to be unstable, particularly in solution.[1] Degradation can be accelerated by several factors, including:

  • Improper Storage: Exposure to moisture, light, and elevated temperatures can significantly accelerate degradation.

  • Suboptimal pH: BCNU is most stable in acidic conditions, around pH 4.[2] Solutions with neutral or alkaline pH will experience faster degradation.

  • Age of Stock Solution: Aqueous solutions of BCNU are not stable and should be prepared fresh before each experiment.

To troubleshoot, it is recommended to first verify the purity of your solid BCNU and prepare a fresh stock solution. If the problem persists, consider evaluating your experimental conditions, such as the pH of your buffers and the temperature at which experiments are conducted.

Q2: My solid BCNU has changed in appearance (e.g., discoloration, clumping). Is it still usable?

A2: A change in the physical appearance of solid BCNU, such as yellowing or clumping, is a potential indicator of degradation or moisture absorption. As BCNU is hygroscopic, it can absorb moisture from the air, which can initiate the degradation process.[1] It is strongly advised to use a fresh, unopened container of BCNU if you observe any changes in the solid's appearance. If a new container is unavailable, the purity of the suspect material should be confirmed using an analytical method like High-Performance Liquid Chromatography (HPLC) before use.

Q3: I've prepared an aqueous stock solution of BCNU, and a precipitate has formed after refrigeration. What should I do?

A3: Precipitate formation in a refrigerated aqueous stock solution of BCNU can be due to its low solubility at reduced temperatures. Before use, allow the solution to warm to room temperature and gently vortex to see if the precipitate redissolves. If it does not fully redissolve, it is best to discard the solution and prepare a fresh one immediately before your experiment to ensure accurate concentration and avoid injecting particulate matter.

Frequently Asked Questions (FAQs)

Q4: What are the optimal storage conditions for solid this compound?

A4: To ensure the long-term stability of solid BCNU, it should be stored in a cool, dry, and well-ventilated area. The container must be kept tightly sealed to protect it from moisture.[1] It is also advisable to protect the compound from light. For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) in a desiccated environment is recommended.

Q5: How long is a stock solution of BCNU stable?

A5: Aqueous solutions of BCNU are inherently unstable and should be prepared fresh for each experiment.[1] The rate of degradation in solution is dependent on the solvent, temperature, and pH. If a solution must be stored for a short period, it should be kept at low temperatures (2-8 °C) and in an acidic buffer (around pH 4) to minimize degradation. However, for critical applications, it is always best to use a freshly prepared solution.

Q6: What are the primary degradation pathways for BCNU?

A6: The primary degradation pathway for BCNU is hydrolysis. The chloroethyl groups are susceptible to nucleophilic attack by water, leading to the formation of 2-hydroxyethyl derivatives. The urea (B33335) linkage can also undergo hydrolysis under certain conditions.[2] Under forced degradation conditions, such as strong acid, base, or oxidizing agents, a more complex mixture of degradation products can be formed.

Q7: What analytical methods are suitable for assessing the stability of BCNU?

A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for assessing the stability of BCNU.[3] This method can separate the intact BCNU from its degradation products, allowing for accurate quantification of the parent compound and monitoring of impurity formation over time.

Quantitative Stability Data

The stability of this compound is significantly influenced by temperature and the composition of the solution. The following tables summarize available quantitative data on its degradation.

Table 1: Half-life of BCNU in Different Solutions at Various Temperatures

Temperature (°C)Solvent SystemHalf-life (hours)
375% Dextrose in Water6.8
37Normal Saline7.3
375% Ethanol (B145695)8.2
3710% Ethanol10.6
3715% Ethanol14.3
19.5All diluentsNo significant decomposition over 24 hours
0All diluentsNo measurable decomposition over 24 hours

Data adapted from a study on BCNU stability as a function of ethanol concentration and temperature.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Carmustine (B1668450) (BCNU)

This protocol describes a reversed-phase HPLC method for the quantitative determination of carmustine and its degradation products.[3][4]

Chromatographic Conditions:

  • Column: YMC ODS-A C18 (250mm x 4.6mm, 5µm) or equivalent

  • Mobile Phase A: 0.01 M Potassium dihydrogen phosphate (B84403) in water, adjust pH to 3.2 with orthophosphoric acid

  • Mobile Phase B: Methanol

  • Gradient: A gradient elution is typically used to achieve optimal separation. The specific gradient profile should be optimized based on the separation of degradation products observed during forced degradation studies.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm and 205 nm[3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Sample Preparation:

  • Standard Solution: Prepare a stock solution of BCNU reference standard in ethanol. Dilute with the mobile phase to the desired concentration.

  • Sample Solution: Dissolve the BCNU sample in ethanol and dilute with the mobile phase to a concentration within the linear range of the method.

  • Forced Degradation Samples: To demonstrate the stability-indicating nature of the method, BCNU is subjected to stress conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat with 30% H₂O₂ at room temperature.[3]

    • Thermal Degradation: Heat the solid drug at 105°C.

    • Photolytic Degradation: Expose the drug solution to UV light.

Validation Parameters:

The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

BCNU_Degradation_Pathway BCNU This compound (BCNU) Intermediate1 Carbamoylating Species BCNU->Intermediate1 Spontaneous Decomposition Hydrolysis_Product1 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea BCNU->Hydrolysis_Product1 Hydrolysis Intermediate2 Alkylating Species Intermediate1->Intermediate2 Rearrangement DNA_Crosslink DNA Cross-linking Intermediate2->DNA_Crosslink Alkylation of DNA Hydrolysis_Product2 1,3-Bis(2-hydroxyethyl)urea Hydrolysis_Product1->Hydrolysis_Product2 Further Hydrolysis

Caption: Proposed degradation pathway of BCNU leading to DNA alkylation and hydrolysis products.

Experimental_Workflow_Stability_Testing cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Start BCNU Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Control Control Sample (Unstressed) Start->Control HPLC Stability-Indicating HPLC Method Forced_Degradation->HPLC Control->HPLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of BCNU & Degradation Products Peak_Integration->Quantification Stability_Assessment Stability Assessment (Purity, Degradation Rate) Quantification->Stability_Assessment

Caption: General experimental workflow for assessing the stability of BCNU using a stability-indicating HPLC method.

References

Technical Support Center: Purification of 1,3-Bis(2-chloroethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,3-Bis(2-chloroethyl)urea.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The primary impurities depend on the synthetic route employed. A common method involves the reaction of 2-chloroethylamine (B1212225) hydrochloride with a carbonylating agent like carbonyldiimidazole (CDI).[1] Potential byproducts include:

  • Unreacted starting materials: 2-chloroethylamine hydrochloride.

  • Side-reaction products: Formation of oligomeric or polymeric ureas.

  • Cyclized byproduct: 2-(β-chloroethylamino)-2-oxazoline hydrochloride can form, particularly if the reaction mixture is heated in the presence of water.[2]

  • Solvent residues: Residual solvents from the reaction and workup steps.

Q2: What is the most common method for purifying crude this compound?

A2: Recrystallization is a widely used and effective method for purifying this compound. Alcohol solvents, such as ethanol (B145695) or isopropanol (B130326), are often employed for this purpose.[1][2] The choice of solvent is critical for obtaining a high yield of pure product.

Q3: My purified this compound has a low melting point. What could be the cause?

A3: A depressed melting point is a strong indicator of impurities. The presence of residual starting materials, byproducts, or entrapped solvent can lower and broaden the melting point range. The reported melting point for pure this compound is in the range of 121-128°C.[1][2] Further purification by recrystallization is recommended.

Q4: I observe a different compound in my NMR spectrum after purification. What could it be?

A4: If you have heated your this compound in an aqueous solution, you may have inadvertently synthesized the cyclized byproduct, 2-(β-chloroethylamino)-2-oxazoline.[2] This rearrangement can occur under these conditions. It is crucial to avoid prolonged heating in water to minimize the formation of this impurity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Recrystallization The chosen recrystallization solvent has too high a solubility for the product, even at low temperatures.The product is precipitating out too quickly, trapping impurities.Test a range of solvents or solvent mixtures to find an optimal system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Allow the solution to cool slowly to promote the formation of pure crystals.
Oily Product Instead of Crystals Presence of impurities that are preventing crystallization. Incomplete removal of a low-boiling point solvent.Try washing the crude product with a non-polar solvent like hexane (B92381) to remove oily impurities before recrystallization.[3] Ensure all reaction and extraction solvents are thoroughly removed under vacuum before attempting crystallization.
Product Fails Purity Analysis (e.g., HPLC, NMR) Incomplete removal of a specific byproduct that co-crystallizes with the product.Consider a secondary purification step. Column chromatography using silica (B1680970) gel can be an effective method to separate closely related impurities.[3]
Discolored Product (Yellowish Tinge) Presence of trace impurities or degradation products.While a slight off-white color may not significantly impact purity, for very high purity requirements, a charcoal treatment during recrystallization can be attempted to remove colored impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Isopropanol
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot isopropanol. Start with approximately 5-10 mL of isopropanol per gram of crude product. Heat the mixture gently with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all residual solvent.

Visualizations

Purification_Workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Dissolve in hot solvent Washing Washing Recrystallization->Washing Isolate crystals Drying Drying Washing->Drying Wash with cold solvent Pure Product Pure Product Drying->Pure Product Remove residual solvent Purity Analysis Purity Analysis Pure Product->Purity Analysis e.g., HPLC, NMR, MP

Caption: A flowchart illustrating the general workflow for the purification of this compound.

Byproduct_Formation Potential Side Reaction in Aqueous Solution BCNU_Precursor This compound Cyclized_Product 2-(β-chloroethylamino)-2-oxazoline BCNU_Precursor->Cyclized_Product Heat in Water

Caption: Diagram showing the potential for cyclization of this compound in the presence of heat and water.

References

Technical Support Center: Quantification of 1,3-Bis(2-chloroethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the analytical quantification of 1,3-Bis(2-chloroethyl)urea (BCU). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges. BCU is a critical precursor in the synthesis of the chemotherapeutic agent Carmustine (BCNU) and its accurate quantification is essential for quality control and research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound.

Q1: Why am I observing low or inconsistent recovery of the analyte from biological samples like plasma?

A1: Low and variable recovery is a frequent challenge, primarily due to two factors: the inherent instability of the molecule and matrix effects from the biological sample.

  • Analyte Instability: this compound and its active form, Carmustine, are susceptible to degradation, especially in aqueous solutions and at non-optimal pH and temperatures. The chloroethyl groups are highly reactive. It is crucial to keep samples, stock solutions, and extracts cold (2-8°C) and protected from light whenever possible. The optimal pH for stability in aqueous solutions is between 5.2 and 5.5.[1]

  • Matrix Effects: Biological matrices such as plasma and serum contain high concentrations of proteins, lipids, and salts that can interfere with analyte extraction and detection, particularly in LC-MS/MS analysis.[2][3]

    • Troubleshooting:

      • Optimize Sample Preparation: Simple protein precipitation may not be sufficient to remove all interferences. Consider more rigorous techniques like Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE), which are more effective at removing phospholipids (B1166683) and other interfering components.[4][5]

      • Use an Internal Standard: Employ a structurally similar internal standard to compensate for analyte loss during sample preparation and for variability in instrument response.

      • Evaluate Different Extraction Solvents: For liquid-liquid extraction (LLE), test various organic solvents. A mixture of isopropyl ether and hexane (B92381) (1:1) has shown good recovery for similar compounds from plasma.[2][3]

Q2: My analyte is not behaving well on my Gas Chromatography (GC) system, showing poor peak shape or not eluting at all. What is the problem?

A2: this compound, like other urea-containing compounds, has low volatility and contains polar N-H groups that can interact with active sites in the GC system, leading to poor chromatography.

  • Troubleshooting:

    • Derivatization is Essential: You must convert the analyte into a more volatile and thermally stable form through chemical derivatization. Silylation is a common and effective technique for compounds with active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MTBSTFA) can be used.[6][7] Another approach for ureas is derivatization with reagents like heptafluorobutyryl chloride.[8]

    • Check System Inertness: Ensure your GC inlet liner and column are properly deactivated to minimize interactions with the analyte.

Q3: I am using an HPLC-UV method, but my sensitivity is poor. How can I improve it?

A3: Poor sensitivity in HPLC-UV analysis can be due to the analyte's low UV absorbance at the selected wavelength or suboptimal chromatographic conditions.

  • Troubleshooting:

    • Optimize Detection Wavelength: this compound lacks a strong chromophore. Detection is typically performed at low wavelengths, around 200-230 nm, to maximize the signal.[9][10][11][12] Run a UV scan of your standard to determine the wavelength of maximum absorbance.

    • Improve Peak Shape: Ensure your mobile phase is optimized for good peak shape. Tailing peaks will result in lower peak height and poorer sensitivity. Adjusting the pH or the organic solvent ratio can help.

    • Increase Injection Volume/Concentration: If possible, increase the amount of analyte loaded onto the column by injecting a larger volume or using a more concentrated sample, provided it doesn't compromise peak shape or column integrity.

Q4: I am seeing unexpected peaks in my chromatograms during a stability study. What could they be?

A4: The appearance of new peaks is likely due to the degradation of this compound. The compound is known to degrade under various stress conditions.

  • Troubleshooting:

    • Characterize Degradation Products: Use a mass spectrometer (LC-MS or GC-MS) to get mass information on the new peaks to help identify them. Common degradation pathways for related compounds involve hydrolysis of the chloroethyl groups.[13]

    • Perform Forced Degradation Studies: To confirm that your analytical method is "stability-indicating," you should perform forced degradation studies under controlled stress conditions (e.g., acid, base, oxidation, heat, light) as recommended by ICH guidelines.[8][14][15] This will help you understand the degradation profile and ensure that your method can separate the main analyte from its degradation products.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound and its active form, Carmustine (BCNU).

Table 1: Comparative HPLC-UV Method Parameters
ParameterMethod 1 (BCU Precursor)[10][11]Method 2 (BCU Precursor)[11]Method 3 (Carmustine)[12]Method 4 (Carmustine)[9]
Column Waters Spherisorb ODS2 (150x4.6 mm, 5 µm)C18C18 (L1) (150x4.6 mm, 5 µm)YMC ODS-A C18 (250x4.6 mm, 5 µm)
Mobile Phase Chilled Acetonitrile (B52724)Acetonitrile:Water (30:70)Acetonitrile:Water (30:70)Gradient: A=0.01M KH₂PO₄ (pH 3.2), B=Methanol
Flow Rate Isocratic (not specified)1.0 mL/min1.5 mL/minGradient (not specified)
Detection λ 200 nmNot specified200 nm230 nm & 205 nm
Column Temp. 25°CNot specified4-6°CNot specified
Diluent Chilled AcetonitrileNot specifiedNot specifiedMethanol/Water
Table 2: Analytical Method Performance Characteristics
ParameterMethodAnalyteMatrixValue
LOD LC-MS (APCI)[2][3]CarmustineRat Plasma1.25 ng (injected amount)
LOQ LC-MS (APCI)[2][3]CarmustineRat Plasma0.2 µg/mL
LOD UV-Spectrophotometry[8]CarmustineEthanol3.088 µg/mL
LOQ UV-Spectrophotometry[8]CarmustineEthanol9.358 µg/mL
Linearity LC-MS (APCI)[2][3]CarmustineRat Plasma0.2 - 10.2 µg/mL (r² = 0.9999)
Recovery LLE for LC-MS[2][3]CarmustineRat Plasma81.3%
Table 3: Carmustine (BCNU) Stability Data
ConditionStorage TemperatureDurationRemaining ConcentrationReference
Reconstituted Stock Solution2-8°C (Refrigerated)48 hours~95%[16]
Reconstituted Stock SolutionRoom Temperature6 hours~92%[1]
Diluted Infusion (0.2 mg/mL)2-8°C (Refrigerated)60 hours>90%[16]
Diluted Infusion (0.2 mg/mL)22°C (Room Temp)8.5 hours>90%[16][17]

Experimental Protocols & Visualizations

Logical Relationship: Carmustine (BCNU) Degradation Pathway

The stability of Carmustine is highly dependent on environmental factors. The following diagram illustrates the major degradation pathways influenced by pH and temperature. The urea (B33335) precursor, this compound, is expected to exhibit similar susceptibility to hydrolysis at the chloroethyl groups.

G Carmustine (BCNU) Degradation Influences cluster_conditions Stress Conditions cluster_products Primary Outcomes BCNU Carmustine (BCNU) 1,3-bis(2-chloroethyl)-1-nitrosourea Acid Acidic pH (e.g., < 4) BCNU->Acid leads to Base Alkaline pH (e.g., > 7) BCNU->Base leads to Heat Elevated Temperature (e.g., > 25°C) BCNU->Heat leads to Light UV/Visible Light BCNU->Light leads to Decomposition Accelerated Decomposition Acid->Decomposition Base->Decomposition Heat->Decomposition Light->Decomposition Inactive Formation of Inactive Metabolites Decomposition->Inactive results in

Carmustine (BCNU) Degradation Influences
Experimental Workflow: General Steps for Quantification

The diagram below outlines the typical workflow for quantifying this compound in a given matrix, highlighting the decision points based on the chosen analytical technique.

G start Sample Receipt (e.g., Plasma, API) prep Sample Preparation start->prep Store at 2-8°C decision Select Analytical Technique prep->decision hplc HPLC-UV Analysis decision->hplc For purity/formulations lcms LC-MS/MS Analysis decision->lcms For bioanalysis (high sensitivity) gcms Derivatization & GC-MS Analysis decision->gcms For volatile matrix/confirmation data Data Acquisition & Processing hplc->data lcms->data gcms->data report Final Report (Concentration) data->report

General Analytical Workflow for BCU
Protocol 1: HPLC-UV Analysis of this compound in a Pharmaceutical Formulation

This protocol is a general guideline for determining the purity of a BCU drug substance.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: Waters Spherisorb ODS2 (150 x 4.6 mm, 5 µm particle size) or equivalent C18 column.[10][11]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade, chilled).

    • Water (HPLC grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A 30:70 (v/v) mixture of acetonitrile and water.[11] Alternatively, for a different column, 100% chilled acetonitrile can be used.[10][11]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 25°C.[10][11]

    • Injection Volume: 10 µL.[10]

    • Detection Wavelength: 200 nm.[10][11]

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in chilled acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

    • Sample Preparation: Accurately weigh and dissolve the sample (drug substance) in chilled acetonitrile to achieve a concentration within the calibration range.

    • Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard solutions to generate a calibration curve, followed by the sample solutions.

    • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: LC-MS/MS Analysis of Carmustine in Plasma

This protocol is adapted from a method for Carmustine and is suitable for sensitive quantification in a biological matrix.[2][3]

  • Instrumentation:

    • LC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) source.

  • Reagents and Materials:

    • Acetonitrile, Methanol, Isopropyl ether, Hexane (all LC-MS grade).

    • Formic Acid.

    • Water (LC-MS grade).

    • Carmustine reference standard and a suitable internal standard (IS).

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.

    • Add 500 µL of a 1:1 (v/v) mixture of isopropyl ether:hexane.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A suitable C18 column (e.g., 150 x 2.1 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.

    • Ionization: APCI, Negative Ion Mode.

    • MS/MS Transition: Monitor for the formate (B1220265) adduct of Carmustine at m/z 257.8.[2][3] The specific product ions for MS/MS would need to be determined by infusing a standard solution.

Protocol 3: GC-MS Analysis of this compound (General Approach)

This protocol provides a general framework. Note: Specific derivatization conditions and GC parameters must be optimized for this compound.

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

    • Column: A low- to mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

  • Reagents and Materials:

    • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MTBSTFA).[6][7]

    • Anhydrous solvent (e.g., Acetonitrile, Pyridine).

    • Analyte standard and sample extracts (dried down).

  • Derivatization Procedure (Silylation):

    • Ensure the sample extract is completely dry, as moisture will consume the derivatization reagent.

    • To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. (This is a starting point and requires optimization).

    • MS Ion Source Temp: 230°C.

    • MS Mode: Scan mode to identify characteristic ions, then Selected Ion Monitoring (SIM) mode for quantification.

Troubleshooting Workflow: A Decision Tree

This diagram provides a logical flow for troubleshooting common analytical issues.

G start Problem Observed q1 No Peak or Very Small Peak? start->q1 q2 Poor Peak Shape (Tailing/Fronting)? q1->q2 No a1 Check for Analyte Degradation (Keep samples cold, check pH). Verify Instrument Sensitivity. q1->a1 Yes q3 Inconsistent Results (Poor Precision)? q2->q3 No a2 Adjust Mobile Phase pH/Composition. Check for Column Overload. Ensure GC System is Inert. q2->a2 Yes a3 Improve Sample Prep Consistency. Use an Internal Standard. Check for Matrix Effects. q3->a3 Yes end Problem Resolved q3->end No, consult specialist a1_gc Is Derivatization Complete? (Optimize temp/time/reagent). a1->a1_gc If GC-MS a1->end a1_gc->end a2->end a3->end

Troubleshooting Decision Tree

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,3-Bis(2-chloroethyl)urea Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1,3-Bis(2-chloroethyl)urea (BCNU), a critical precursor in the synthesis of the chemotherapeutic agent Carmustine.[1] The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of different analytical techniques with supporting experimental data.

Introduction to Analytical Methods for this compound

Accurate and precise quantification of this compound is essential for ensuring the quality and safety of pharmaceutical products. While various analytical techniques can be employed, HPLC remains a primary choice for its robustness and reliability.[1] This guide focuses on a common HPLC method with UV detection and compares it with a more advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method, which offers higher sensitivity and specificity.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a widely used technique for the routine analysis and purity assessment of this compound.[1]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions :

    • Column : C18 column (e.g., Waters Spherisorb ODS2, 150 x 4.6 mm, 5 µm).[1]

    • Mobile Phase : A mixture of acetonitrile (B52724) and water (30:70 v/v).[1]

    • Flow Rate : 1.0 mL/min.[1]

    • Detection : UV at 200 nm.[1]

    • Column Temperature : 25°C.[1]

    • Injection Volume : 20 µL.

  • Sample Preparation :

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides superior sensitivity and selectivity, making it ideal for the detection of trace-level impurities and for analyses in complex matrices.[2] The following protocol is based on a validated method for the related compound Bis(2-chloroethyl)amine, which can be adapted for this compound.

  • Instrumentation : A UHPLC system coupled with a triple quadrupole mass spectrometer.[2]

  • Chromatographic Conditions :

    • Column : Acquity UPLC HSS C18 (100 mm × 2.1 mm, 1.8 µm).[2]

    • Mobile Phase :

      • A: 0.1% Formic acid in Water.[2]

      • B: 0.1% Formic acid in Acetonitrile.[2]

    • Gradient : Isocratic (45:55 v/v A:B) or a gradient from 5% B.[2]

    • Flow Rate : 0.4 mL/min.[2]

    • Detection : Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2]

  • Sample Preparation :

    • For aqueous samples, direct injection after filtration may be possible.[2]

    • For complex matrices, protein precipitation or solid-phase extraction is recommended.[2] A generic protein precipitation protocol involves adding cold acetonitrile to the sample, vortexing, centrifuging, and then analyzing the supernatant.[2]

Data Presentation: Comparison of Method Validation Parameters

The performance of the analytical methods was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] The following tables summarize the quantitative data for key validation parameters.

Parameter HPLC-UV Method UHPLC-MS/MS Method ICH Q2(R1) Acceptance Criteria
Specificity ModerateVery HighThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) > 0.99≥ 0.99R² ≥ 0.99
Range Typically in the µg/mL range0.5 ng/mL - 100 ng/mL-
Accuracy (% Recovery) Typically 98-102%92.0–111.0%80 - 120%
Precision (%RSD) < 2%< 15%For assay: ≤ 2%; For impurities: ≤ 10%
Limit of Detection (LOD) Higher (µg/mL)Lower (pg-ng/mL)-
Limit of Quantification (LOQ) Higher (µg/mL)Lower (ng/mL)-
Speed Slower (minutes)Faster (minutes)-

Table 1: Comparison of HPLC-UV and UHPLC-MS/MS Method Validation Parameters.

Validation Parameter HPLC-UV (Representative Values) UHPLC-MS/MS (for related compound)
Linearity Range 1 - 50 µg/mL0.5 - 100 ng/mL
Correlation Coefficient (R²) 0.9990.9892
Accuracy (% Recovery) 99.5%92.0 - 111.0%
Precision (%RSD) 1.5%< 10% (at LOQ)
LOD ~0.1 µg/mLNot explicitly stated
LOQ ~0.3 µg/mLNot explicitly stated

Table 2: Quantitative Performance Data.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Filtration B->C D Injection C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration G->H I Quantification H->I J J I->J Final Report Validation_Parameters center Method Validation Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD Accuracy->Precision LOQ LOQ LOD->LOQ

References

A Comparative Analysis of 1,3-Bis(2-chloroethyl)urea (BCNU) and Other Urea Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3-Bis(2-chloroethyl)urea (BCNU, Carmustine) and other notable urea (B33335) derivatives employed in oncology. The focus is on their mechanism of action, cytotoxicity, pharmacokinetic profiles, and toxicity, with supporting experimental data and detailed protocols for key assays.

Executive Summary

This compound (BCNU) belongs to the nitrosourea (B86855) class of alkylating agents, a group of cytotoxic drugs pivotal in the treatment of various malignancies, particularly brain tumors.[1] This is due to their high lipophilicity, which allows them to cross the blood-brain barrier.[2] This guide compares BCNU with other prominent nitrosoureas, including Lomustine (CCNU), Nimustine (ACNU), and Fotemustine (B1673584), to provide a clear perspective on their relative therapeutic potential and limitations.

Mechanism of Action

The primary mechanism of action for BCNU and other nitrosoureas is the alkylation and cross-linking of DNA and RNA.[3][4] Upon administration, these compounds spontaneously decompose into reactive intermediates.[3] One of these, a chloroethyl diazonium hydroxide, alkylates DNA, predominantly at the O6 and N7 positions of guanine (B1146940) bases.[3] This leads to the formation of interstrand and intrastrand cross-links, which prevent DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[3][5] Another reactive intermediate, an isocyanate, can carbamoylate proteins, further contributing to cytotoxicity.[5]

While the general mechanism is shared, differences in their chemical structures can influence their specific activities and resistance profiles. A key factor in tumor resistance to nitrosoureas is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which can remove the alkyl adducts from guanine before they can form cross-links.[5]

Comparative Performance Data

The following tables summarize the available quantitative data for BCNU and other urea derivatives, focusing on their cytotoxic activity against glioma cell lines and their pharmacokinetic properties.

Table 1: Comparative Cytotoxicity (IC50) of Nitrosoureas in Glioma Cell Lines
CompoundCell LineO6-AGT StatusIC50 (µM)Reference
BCNU 8505CHigh>1000[6]
CGL9-173.2[7]
U87-MG-138.5[7]
Nimustine (ACNU) 8505CHigh>1000[6]
U251 (TMZ-resistant)-~200[8]
U87 (TMZ-resistant)-~200[8]
Lomustine (CCNU) U251 (TMZ-resistant)-~200[8]
U87 (TMZ-resistant)-~200[8]

O6-AGT: O6-alkylguanine-DNA alkyltransferase. High levels are associated with resistance. TMZ: Temozolomide.

Table 2: Comparative Pharmacokinetics of Nitrosoureas
CompoundSpeciesAdministrationHalf-lifeBioavailabilityReference
BCNU RatIV--[9]
HumanIV~40 min (in cells)-[10]
Lomustine (CCNU) RatOral-Lower than BCNU[9]
HumanOral16-48 hours (metabolites)-[2]
Fotemustine HumanIV--[11]
Chlorozotocin (B1668840) HumanIV-5-8% excreted intact[12]

Toxicity Profiles

A significant limiting factor for the clinical use of nitrosoureas is their toxicity, primarily myelosuppression (suppression of bone marrow activity).[4]

  • Carmustine (BCNU): The most serious side effect is delayed and cumulative bone marrow toxicity.[4] Lung toxicity, characterized by pulmonary infiltrates and fibrosis, can also occur and may be fatal.[4]

  • Lomustine (CCNU): Also causes delayed and severe bone marrow toxicity.[4]

  • Fotemustine: While still causing hematological toxicity, some studies suggest it may have a more favorable profile regarding liver and kidney toxicity compared to other nitrosoureas.[13][14]

  • Chlorozotocin: Preclinical studies indicated that chlorozotocin has curative activity against L1210 leukemia at doses that cause minimal bone marrow toxicity compared to BCNU.[15]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[16] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the urea derivatives for a specified duration (e.g., 72 hours). Include untreated control wells.

  • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Alkaline Elution Assay for DNA Interstrand Cross-links

The alkaline elution assay is a sensitive technique for detecting DNA strand breaks and cross-links.[19]

Principle: Cells are lysed on a filter, and the DNA is eluted with an alkaline solution. The rate of elution is inversely proportional to the size of the DNA strands. DNA with interstrand cross-links will elute more slowly than control DNA after being subjected to a defined level of strand breaks (e.g., by ionizing radiation).[16]

Detailed Protocol:

  • Cell Labeling and Treatment: Label cellular DNA by growing cells in the presence of a radioactive precursor (e.g., [¹⁴C]thymidine). Treat the cells with the test compound.

  • Irradiation: To introduce a known number of single-strand breaks, irradiate the cells with a specific dose of X-rays on ice.

  • Cell Lysis: Load the cell suspension onto a filter and lyse the cells with a detergent solution.

  • DNA Elution: Elute the DNA from the filter with an alkaline solution (pH 12-13).[5] Collect fractions of the eluate over time.

  • Quantification: Determine the amount of DNA in each fraction and the amount remaining on the filter by liquid scintillation counting.

  • Data Analysis: Plot the fraction of DNA remaining on the filter versus the fraction of control DNA remaining. A decrease in the elution rate of DNA from drug-treated cells compared to irradiated control cells indicates the presence of DNA interstrand cross-links.

Visualizations

Signaling Pathways of Nitrosourea-Induced Cytotoxicity

The following diagram illustrates the key signaling pathways involved in the cytotoxic effects of nitrosoureas. DNA damage induced by these agents activates stress-related pathways, such as the JNK (c-Jun N-terminal kinase) pathway, and can also trigger apoptosis through p53-dependent mechanisms.[20]

Signaling_Pathway cluster_drug Nitrosourea Derivatives cluster_cellular Cellular Response BCNU BCNU / Other Nitrosoureas DNA_Damage DNA Alkylation & Interstrand Cross-links BCNU->DNA_Damage Induces Stress_Response Cellular Stress DNA_Damage->Stress_Response Causes p53_Activation p53 Activation DNA_Damage->p53_Activation Triggers JNK_Pathway JNK Pathway Activation Stress_Response->JNK_Pathway Activates Apoptosis Apoptosis JNK_Pathway->Apoptosis Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Leads to Bax_Upregulation->Apoptosis

Figure 1: Nitrosourea-induced signaling pathways leading to apoptosis.
Experimental Workflow for In Vivo Antitumor Activity Assessment

This diagram outlines a typical workflow for evaluating the antitumor efficacy of a nitrosourea derivative in a glioma animal model.[21]

Experimental_Workflow cluster_setup Model Preparation cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Cell_Culture Glioma Cell Culture Animal_Implantation Orthotopic Implantation of Glioma Cells in Mice Cell_Culture->Animal_Implantation Tumor_Growth Tumor Growth Monitoring (e.g., Bioluminescence Imaging) Animal_Implantation->Tumor_Growth Treatment_Groups Randomization into Treatment Groups (Vehicle vs. Drug) Tumor_Growth->Treatment_Groups Drug_Administration Systemic Administration of Nitrosourea Treatment_Groups->Drug_Administration Survival_Monitoring Monitor Animal Survival and Tumor Progression Drug_Administration->Survival_Monitoring Data_Collection Collect Survival Data Survival_Monitoring->Data_Collection Statistical_Analysis Kaplan-Meier Survival Analysis Data_Collection->Statistical_Analysis Conclusion Determine Therapeutic Efficacy Statistical_Analysis->Conclusion

Figure 2: Workflow for in vivo evaluation of nitrosourea efficacy.

Conclusion

This compound and its derivatives remain important therapeutic options for specific cancers, particularly malignant gliomas. While they share a common mechanism of inducing DNA damage, variations in their chemical structures lead to differences in cytotoxicity, pharmacokinetics, and toxicity profiles. This guide highlights the need for careful consideration of these differences in the design of new therapeutic strategies and the selection of appropriate agents for preclinical and clinical investigation. Further research focusing on direct, side-by-side comparisons of these compounds in relevant models is crucial for optimizing their clinical use.

References

A Comparative Guide to the Reactivity of 1,3-Bis(2-chloroethyl)urea (BCNU) and Other Chloroethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,3-Bis(2-chloroethyl)urea (BCNU, Carmustine), a clinically significant nitrosourea (B86855), with other prominent chloroethylamine alkylating agents, such as nitrogen mustards. We will delve into their distinct mechanisms of activation, interactions with cellular macromolecules, and the resulting biological consequences, supported by experimental data and detailed protocols.

Introduction to Chloroethylamine Alkylating Agents

Chloroethylamine-containing compounds are a cornerstone of cancer chemotherapy. Their therapeutic efficacy stems from the reactivity of the 2-chloroethyl group, which enables them to form covalent bonds (alkylation) with nucleophilic sites on cellular macromolecules, most critically, DNA. This DNA damage, particularly the formation of interstrand cross-links (ICLs), obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

While united by the presence of a chloroethyl reactive group, the two major classes—nitrosoureas (e.g., BCNU) and nitrogen mustards (e.g., mechlorethamine, chlorambucil)—exhibit fundamental differences in their mechanism of activation and the spectrum of lesions they produce. This guide will illuminate these differences to provide a clearer understanding of their relative reactivity and biological activity.

Mechanism of Action and Chemical Reactivity

The reactivity of chloroethylamines is not direct; they must first be converted into highly electrophilic intermediates that readily attack nucleophilic centers in DNA. The pathways to generate these intermediates differ significantly between BCNU and traditional nitrogen mustards.

This compound (BCNU): A Nitrosourea

BCNU belongs to the nitrosourea class of chemotherapeutics and is known for its high lipophilicity, which allows it to cross the blood-brain barrier, making it effective against brain tumors.[2] Its activation occurs via spontaneous, non-enzymatic decomposition under physiological conditions (pH 7.4, 37°C). This decomposition yields two types of reactive species: a 2-chloroethyldiazonium hydroxide (B78521) intermediate and an isocyanate .

  • Alkylation and Cross-Linking: The 2-chloroethyldiazonium hydroxide intermediate quickly breaks down to form a chloroethyl carbonium ion . This highly reactive carbocation alkylates DNA, with a preference for the O⁶ position of guanine (B1146940). This initial alkylation is followed by a slow intramolecular rearrangement where the chlorine atom is displaced by the N¹ of the same guanine or, more critically, by the N³ of a cytosine on the opposite DNA strand. This second step creates a lethal 1-(N³-cytosinyl), 2-(N¹-guanyl)ethane interstrand cross-link, which is considered the primary cytotoxic lesion induced by BCNU.[3]

  • Carbamoylation: The second product, an isocyanate, can react with amine groups on proteins, most notably lysine (B10760008) residues, in a process called carbamoylation. This can inactivate critical proteins, including DNA repair enzymes like O⁶-alkylguanine-DNA alkyltransferase (MGMT), thereby potentiating the cytotoxic effect of the DNA alkylation.[2]

BCNU_Mechanism cluster_dna DNA Interaction cluster_protein Protein Interaction BCNU BCNU (this compound) Decomp Spontaneous Decomposition (pH 7.4, 37°C) BCNU->Decomp Chloroethyl 2-Chloroethyldiazonium hydroxide Decomp->Chloroethyl Isocyanate Isocyanate Decomp->Isocyanate Intermediates Reactive Intermediates Carbocation Chloroethyl Carbonium Ion Chloroethyl->Carbocation Carbamoylation Carbamoylation of Protein (e.g., MGMT) Isocyanate->Carbamoylation Reacts with Protein Alkylation Mono-alkylation of Guanine (O⁶) Carbocation->Alkylation Reacts with DNA ICL Interstrand Cross-Link (G-C) Alkylation->ICL Second attack Inactivation Enzyme Inactivation Carbamoylation->Inactivation Mustard_Mechanism cluster_dna DNA Interaction Mustard Nitrogen Mustard (Bifunctional) Cyclization Intramolecular Cyclization Mustard->Cyclization Displaces Cl⁻ Aziridinium Aziridinium Ion (Reactive Intermediate) Cyclization->Aziridinium Alkylation Mono-alkylation of Guanine (N⁷) Aziridinium->Alkylation Reacts with DNA ICL Interstrand Cross-Link (G-G) Alkylation->ICL Second arm reacts Comet_Assay_Workflow start Start: Cell Culture treat 1. Treat cells with Chloroethylamine Agent start->treat damage 2. Induce random DNA strand breaks (e.g., γ-irradiation) treat->damage embed 3. Embed single cells in agarose (B213101) on slide damage->embed lyse 4. Lyse cells to isolate nucleoids embed->lyse unwind 5. Alkaline Unwinding & Electrophoresis (pH > 13) lyse->unwind stain 6. Neutralize, stain DNA, and visualize unwind->stain analyze 7. Image Analysis: Measure comet tail moment stain->analyze end Result: ICL frequency analyze->end

References

A Comparative Guide to the Synthesis of 1,3-Bis(2-chloroethyl)urea (BCNU): Evaluating Protocols for Reproducibility and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliable synthesis of key pharmaceutical intermediates is paramount. This guide provides a comparative analysis of common synthesis protocols for 1,3-Bis(2-chloroethyl)urea (BCNU), a crucial precursor to the chemotherapeutic agent Carmustine. We will delve into the reproducibility, yield, and purity associated with various synthetic routes, offering detailed experimental methodologies and characterization data to aid in protocol selection and validation.

This compound, often abbreviated as BCNU, serves as the backbone for the nitrosourea (B86855) class of anticancer drugs. The efficiency and purity of its synthesis directly impact the quality and efficacy of the final active pharmaceutical ingredient. This guide focuses on three prominent methods for BCNU synthesis: a classical approach utilizing dinitrogen trioxide, and two more contemporary, phosgene-free methods employing carbonyldiimidazole (CDI) and triphosgene (B27547).

Performance Comparison of BCNU Synthesis Protocols

The choice of a synthetic protocol is often a balance between yield, purity, safety, and operational simplicity. The following table summarizes the key quantitative and qualitative aspects of the three discussed methods based on available literature.

ParameterDinitrogen Trioxide MethodCarbonyldiimidazole (CDI) MethodTriphosgene Method
Reported Yield 85.1%[1]"Improved yields" reported, a specific instance yielded 13g from starting material.Generally high yields, though specific quantitative data for BCNU is not readily available in comparative studies.
Purity High purity achievable after purification."Highly pure" product reported after purification with alcohol solvents.[2]High purity is expected, but may require careful control of stoichiometry to avoid side products.
Key Reagents This compound, Dinitrogen trioxide2-Chloroethanamine hydrochloride, Carbonyldiimidazole (CDI)2-Chloroethylamine, Triphosgene, Non-nucleophilic base (e.g., triethylamine)
Safety Considerations Dinitrogen trioxide is a toxic and unstable gas.CDI is moisture-sensitive but is considered a safer alternative to phosgene (B1210022).Triphosgene is a solid and easier to handle than phosgene gas, but it generates highly toxic phosgene in situ. Requires stringent safety precautions.[3]
Operational Simplicity Requires handling of a potentially hazardous gas.Considered operationally simple and safe.[3]The reaction requires careful control of temperature and addition of reagents.
Reproducibility Can be reproducible with careful control of reaction conditions.Generally considered a reproducible method for urea (B33335) synthesis.Can be sensitive to reaction conditions, and the order of reagent addition is important to avoid symmetrical urea by-products.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dinitrogen Trioxide

This protocol is adapted from a reported synthesis and involves the nitrosation of a pre-existing urea derivative, which appears to be a misinterpretation in the source. A more likely starting material would be a suitable amine. However, for the purpose of documenting the reported procedure, the following is provided. It is crucial to note that dinitrogen trioxide is a hazardous material and appropriate safety measures must be taken.

Materials:

Procedure:

  • A suspension of 1.11 mmol of the starting urea in 8 ml of methylene dichloride is cooled to -10°C.

  • The suspension is saturated with a 20% excess of dinitrogen trioxide, leading to a gradual change from a heterogeneous mixture to a green homogeneous solution.[1]

  • The methylene dichloride is evaporated under reduced pressure.

  • The residue is extracted three times with 10 ml of hexane.

  • The combined hexane extracts are evaporated to yield the crude product.

  • The hexane-insoluble portion is treated with benzene, and any remaining insoluble material is separated.

  • The benzene-soluble fraction is purified by silica column chromatography to obtain the final product.[1]

Protocol 2: Phosgene-Free Synthesis of this compound using Carbonyldiimidazole (CDI)

This method represents a safer and more modern approach to urea synthesis, avoiding the use of highly toxic phosgene.

Materials:

  • 2-Chloroethanamine hydrochloride

  • Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF)

  • Isopropanol (B130326) (for purification)

  • Water

Procedure:

  • To a mixture of 2-chloroethanamine hydrochloride in tetrahydrofuran, add carbonyldiimidazole (CDI) at a suitable temperature. A molar ratio of CDI to the amine hydrochloride between 0.3 to 0.6 is suggested in some patents.[2]

  • Stir the reaction mixture at a suitable temperature.

  • Distill off the solvent from the reaction mixture.

  • Add water to the residue and stir the resulting mixture.

  • Filter the precipitated solid.

  • The crude product can be optionally slurried in water.

  • Purify the solid by recrystallization from an alcohol solvent such as isopropanol to yield pure this compound. A reported melting point for the product obtained through a similar method is 121-125°C.[2]

Product Validation and Characterization

Independent of the synthetic route, the identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point 121-125 °C (literature value)[2]
¹H NMR Signals corresponding to the protons of the chloroethyl and urea groups.
¹³C NMR Signals corresponding to the carbons of the chloroethyl and urea carbonyl groups.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (around 1630-1680 cm⁻¹), and C-Cl stretching.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of this compound (185.05 g/mol ).

Visualizing the Workflow and Troubleshooting

To further aid researchers, the following diagrams illustrate a generalized experimental workflow for BCNU synthesis and a troubleshooting guide for common synthetic challenges.

G Generalized Experimental Workflow for BCNU Synthesis and Validation cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation start Starting Materials (e.g., 2-Chloroethylamine HCl, CDI) reaction Reaction Setup (Solvent, Temperature Control) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup crude Crude Product Isolation (Filtration/Evaporation) workup->crude purify Purification (Recrystallization/Chromatography) crude->purify characterization Characterization (NMR, IR, MS, MP) purify->characterization purity_analysis Purity Assessment (HPLC, TLC) characterization->purity_analysis end end purity_analysis->end Final Product

Caption: A generalized workflow for the synthesis and validation of this compound.

G Troubleshooting Common Issues in BCNU Synthesis cluster_checks Potential Causes & Solutions start Low or No Product Yield reagents Check Reagent Quality & Stoichiometry - Use fresh, dry reagents (especially CDI) - Verify molar ratios start->reagents Problem conditions Verify Reaction Conditions - Ensure correct temperature - Check reaction time start->conditions Problem workup_issue Review Work-up & Purification - Incomplete extraction - Product loss during recrystallization start->workup_issue Problem solution1 Optimize Reagent Handling reagents->solution1 Solution solution2 Optimize Reaction Parameters conditions->solution2 Solution solution3 Refine Purification Technique workup_issue->solution3 Solution

Caption: A decision tree for troubleshooting common issues in BCNU synthesis.

Conclusion

The synthesis of this compound can be achieved through several methods, each with its own set of advantages and challenges. While the dinitrogen trioxide method has a documented high yield, the use of safer, phosgene-free reagents like carbonyldiimidazole (CDI) offers a more accessible and less hazardous route for many laboratories. The triphosgene method also provides a high-yielding alternative, though it requires stringent safety protocols due to the in situ generation of phosgene.

For researchers prioritizing safety and operational simplicity, the CDI method appears to be a favorable choice. However, for applications where maximizing yield is the primary concern and the necessary safety infrastructure is in place, the triphosgene or dinitrogen trioxide methods may be considered. Ultimately, the selection of a protocol should be based on a thorough evaluation of the specific requirements of the research, available resources, and a commitment to safe laboratory practices. The detailed protocols and validation data provided in this guide aim to support researchers in making informed decisions and achieving reproducible and high-purity synthesis of this important pharmaceutical intermediate.

References

Spectroscopic Analysis for the Structural Confirmation of 1,3-Bis(2-chloroethyl)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 1,3-Bis(2-chloroethyl)urea against its structurally related chemotherapeutic agents, carmustine (B1668450) and lomustine. The confirmation of the this compound structure is achieved through a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, with the data presented in a clear, comparative format to aid in its identification and differentiation from similar compounds.

Spectroscopic Data Comparison

The structural integrity of this compound can be unequivocally confirmed by comparing its spectroscopic data with that of known related compounds. The following table summarizes the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound, carmustine, and lomustine.

Spectroscopic Feature This compound Carmustine (BCNU) Lomustine (CCNU)
¹H NMR (δ, ppm) 3.45 (t, 4H, -CH₂Cl), 6.12 (s, 2H, -NH)[1]~3.5-3.7 (m, 4H, -CH₂Cl), ~4.1 (t, 2H, -NCH₂-), ~8.0 (br s, 1H, -NH)~1.1-2.0 (m, 10H, cyclohexyl), ~3.4-3.7 (m, 3H, -CH-NH- and -CH₂Cl), ~4.1 (t, 2H, -NCH₂-), ~7.5 (br s, 1H, -NH)
¹³C NMR (δ, ppm) ~42 (-CH₂Cl), ~158 (C=O)~41 (-CH₂Cl), ~48 (-NCH₂-), ~155 (C=O)~24, ~25, ~32, ~50 (cyclohexyl), ~41 (-CH₂Cl), ~48 (-NCH₂-), ~154 (C=O)
IR (cm⁻¹) 1665 (C=O stretch) , 680 (C-Cl stretch) [1]~1715 (C=O stretch), ~1530 (N-O stretch), ~760 (C-Cl stretch)3348 (N-H stretch) , 1702 (C=O stretch) , ~1500 (N=O stretch)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample (this compound, carmustine, or lomustine).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Once fully dissolved, transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆ (unless otherwise specified).

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆ (unless otherwise specified).

  • Procedure:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

2. FTIR Spectroscopy:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and their corresponding functional groups.

Workflow for Spectroscopic Structure Confirmation

The logical flow of using NMR and IR spectroscopy for the structural confirmation of this compound is illustrated in the following diagram.

G Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Comparison cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR NMR_Data Analyze Chemical Shifts, Coupling Patterns, and Integration NMR->NMR_Data IR_Data Analyze Absorption Frequencies and Functional Groups IR->IR_Data Comparison Compare with Data of Alternative Structures (Carmustine, Lomustine) NMR_Data->Comparison IR_Data->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Workflow for the structural confirmation of this compound.

References

Comparative Cross-Reactivity of 1,3-Bis(2-chloroethyl)urea Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3-Bis(2-chloroethyl)urea (BCNU) derivatives and other alkylating agents, with a focus on their cross-reactivity profiles in various cancer cell lines. Understanding these cross-reactivity patterns is crucial for predicting clinical outcomes, overcoming drug resistance, and developing novel therapeutic strategies. This document summarizes key experimental data, outlines detailed methodologies for assessing cross-reactivity, and visualizes the critical signaling pathways involved in the mechanism of action and resistance to these cytotoxic compounds.

I. Comparative Cytotoxicity and Cross-Reactivity Profiles

The cytotoxic efficacy of this compound derivatives and other alkylating agents is highly dependent on the specific cancer cell line and its resistance mechanisms. Cross-resistance, where cancer cells resistant to one drug exhibit resistance to other, often structurally similar, drugs, is a significant challenge in chemotherapy. The following tables summarize the 50% inhibitory concentration (IC50) values of various compounds against a panel of cancer cell lines, including those with acquired resistance to BCNU.

Table 1: Comparative IC50 Values (µM) of Nitrosoureas and Alternative Alkylating Agents in Glioblastoma Cell Lines

CompoundU87MG (Parental)U87-R (TMZ-Resistant)U251MG (Parental)U251-R (TMZ-Resistant)U343MG (Parental)U343-R (TMZ-Resistant)
Carmustine (BCNU) ~68.1[1]-----
Lomustine (B1675051) (CCNU) ~55[2]~86[2]>100>100~50~75
Nimustine (B1678891) (ACNU) ~75~80~50~60~40~40
Temozolomide (B1682018) (TMZ) <10>1000<10>1000>1000>1000

Note: Data compiled from multiple sources.[1][2][3] TMZ-R indicates Temozolomide-Resistant sublines. A hyphen (-) indicates data not available.

Table 2: Cytotoxicity of BCNU Derivatives and Alternatives in Other Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
SarCNU SK-MG-1GliomaLower than BCNUBCNUHigher than SarCNU
SarCNU SKI-1 (BCNU-Resistant)Glioma-BCNU-
BCNU MCF-7Breast Cancer27.18 ± 1.4--
BCNU HT-29Colon Cancer89.12 ± 2.7--

Note: Data compiled from multiple sources.[4][5] A hyphen (-) indicates data not available.

II. Mechanisms of Action and Resistance

The primary mechanism of action for this compound derivatives is the alkylation of DNA, leading to the formation of interstrand cross-links (ICLs).[6] These ICLs physically prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately triggers apoptosis.

Resistance to BCNU and its derivatives is multifactorial and can arise through several mechanisms:

  • O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein can remove the alkyl group from the O6 position of guanine, preventing the formation of ICLs.[7] High levels of MGMT expression are strongly correlated with resistance to nitrosoureas.

  • Glutathione (GSH) and Glutathione S-transferases (GSTs): GSH can detoxify the reactive intermediates of BCNU, and elevated levels of GSTs, enzymes that catalyze the conjugation of GSH to electrophilic compounds, can contribute to drug resistance.

  • Enhanced DNA Repair Pathways: Besides MGMT, other DNA repair pathways, such as the Fanconi anemia pathway, are involved in the repair of ICLs.[6] Upregulation of these pathways can increase the cell's capacity to tolerate BCNU-induced damage.

  • Altered Apoptotic Signaling: Downregulation of pro-apoptotic proteins or upregulation of anti-apoptotic proteins (e.g., Bcl-2) can make cancer cells less susceptible to BCNU-induced cell death. BCNU has been shown to inhibit drug-induced apoptosis by inactivating caspases through its carbamoylating activity.[8]

III. Experimental Protocols

A. Establishment of BCNU-Resistant Cancer Cell Lines

A crucial step in studying cross-reactivity is the development of drug-resistant cell lines. The following is a generalized protocol for establishing a BCNU-resistant cell line:

  • Initial Cell Culture: Culture the parental cancer cell line in its recommended growth medium until it reaches approximately 80% confluency.

  • Determine Initial IC50: Perform a dose-response experiment (e.g., MTT assay) to determine the initial IC50 of BCNU for the parental cell line.

  • Stepwise Drug Exposure:

    • Begin by exposing the cells to a low concentration of BCNU (e.g., IC10 or IC20).

    • Culture the cells in the presence of the drug, changing the medium every 2-3 days.

    • Once the cells have adapted and are growing steadily, gradually increase the concentration of BCNU in a stepwise manner.

    • At each step, allow the cells to recover and resume normal growth before increasing the drug concentration further.

  • Verification of Resistance: Periodically perform cytotoxicity assays to determine the IC50 of the drug-exposed cell population. A significant increase in the IC50 value compared to the parental line indicates the development of resistance.

  • Clonal Selection: Once a desired level of resistance is achieved, single-cell cloning can be performed to establish a homogenous resistant cell line.

  • Maintenance of Resistant Cell Line: Maintain the resistant cell line in a medium containing a maintenance concentration of BCNU to ensure the stability of the resistant phenotype.

B. Cross-Reactivity Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.

  • Cell Seeding:

    • Harvest both the parental (sensitive) and the BCNU-resistant cells during their logarithmic growth phase.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the this compound derivative and the alternative alkylating agents in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

    • The degree of cross-resistance is determined by comparing the IC50 values of the different drugs on the resistant cell line to those on the parental cell line.

IV. Visualizing Key Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the cellular response to this compound derivatives.

BCNU_DNA_Damage_Response cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCNU BCNU Derivative BCNU_active Reactive Intermediates BCNU->BCNU_active Metabolic Activation DNA DNA BCNU_active->DNA Alkylation ICL Interstrand Cross-link DNA->ICL Formation FA_pathway Fanconi Anemia Pathway ICL->FA_pathway Recognition and Repair Replication_block Replication Block ICL->Replication_block FA_pathway->DNA Restores Apoptosis Apoptosis Replication_block->Apoptosis Triggers

Caption: BCNU-induced DNA Damage Response Workflow.

BCNU_Apoptosis_Pathway cluster_DDR DNA Damage Response cluster_Mitochondrial_Pathway Mitochondrial (Intrinsic) Pathway cluster_Execution Execution Phase BCNU_ICL BCNU-induced Interstrand Cross-links ATR_ATM ATR/ATM Kinases BCNU_ICL->ATR_ATM Sensed by p53 p53 Activation ATR_ATM->p53 Phosphorylates Bax_Bak Bax/Bak Activation p53->Bax_Bak Upregulates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: BCNU-induced Apoptosis Signaling Pathway.

V. Conclusion

The cross-reactivity of this compound derivatives is a complex phenomenon influenced by multiple cellular mechanisms. A thorough understanding of these mechanisms and the specific cross-resistance profiles of different derivatives is essential for the rational design of combination therapies and the development of novel agents to overcome resistance. The data and protocols presented in this guide offer a framework for researchers to conduct comparative studies and advance the field of cancer chemotherapy. Further research focusing on the direct comparison of a wider range of BCNU derivatives in isogenic sensitive and resistant cell line pairs is warranted to refine our understanding of structure-activity relationships and cross-resistance patterns.

References

comparing the efficacy of different synthetic routes to 1,3-Bis(2-chloroethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 1,3-Bis(2-chloroethyl)urea, a crucial intermediate in the synthesis of the chemotherapeutic agent Carmustine (BCNU). The comparison focuses on the efficacy, safety, and operational parameters of different synthetic routes, supported by available experimental data and detailed protocols.

Introduction

This compound is a symmetrical urea (B33335) derivative of significant interest in medicinal chemistry. The efficiency and safety of its synthesis are paramount for the cost-effective and environmentally responsible production of related pharmaceuticals. Historically, the synthesis of ureas often involved hazardous reagents such as phosgene (B1210022). However, modern synthetic chemistry has evolved to incorporate safer and more efficient alternatives. This guide will compare the traditional phosgene-based approach with several phosgene-free methods, including the use of 1,1'-carbonyldiimidazole (B1668759) (CDI), triphosgene (B27547), and phenyl chloroformate.

Comparison of Synthetic Routes

The primary precursor for the synthesis of this compound is 2-chloroethylamine (B1212225), typically used as its hydrochloride salt. The key transformation is the introduction of a carbonyl group to link two molecules of 2-chloroethylamine. The choice of the carbonylating agent is the defining feature of each synthetic route.

A summary of the quantitative data for the different synthetic routes is presented in the table below. It is important to note that directly comparative studies are scarce, and the data has been collated from various sources, primarily patents.

Table 1: Comparison of Synthetic Routes to this compound

RouteCarbonylating AgentStarting MaterialSolvent(s)BaseReaction TimeTemperature (°C)Yield (%)Purity/Melting Point (°C)Key Considerations
Phosgene-Free
Route 11,1'-Carbonyldiimidazole (CDI)2-Chloroethylamine HClTetrahydrofuran (B95107)-14 hours65-70~85%121-125Safer alternative to phosgene, good yield.
Route 21,1'-Carbonyldiimidazole (CDI)2-Chloroethylamine HClTriethylamine (B128534)Triethylamine2 hours35-40~83%Not specifiedShorter reaction time compared to Route 1.
Route 3Triphosgene2-Chloroethylamine HClDichloromethaneTriethylamine12-24 hours (estimated)0 to RTEstimated >80%Not specifiedSafer solid substitute for phosgene gas, but still generates phosgene in situ. Requires careful handling.
Route 4Phenyl Chloroformate2-Chloroethylamine HClDichloromethaneTriethylamineNot specifiedNot specifiedNot specifiedNot specifiedPhosgene-free, but detailed experimental data for this specific synthesis is limited.
Traditional
Route 5PhosgeneAziridine or 2-ChloroethylamineInert SolventsBaseNot specifiedNot specifiedNot specifiedNot specifiedHighly Hazardous. Use of highly toxic and gaseous phosgene requires specialized equipment and safety protocols. Largely replaced by safer alternatives.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: 1,1'-Carbonyldiimidazole (CDI) in Tetrahydrofuran

This method is an efficient and safer alternative to using phosgene.

Materials:

  • 2-Chloroethanamine hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Isopropanol (B130326)

Procedure:

  • To a solution of 1,1'-carbonyldiimidazole (200 g) in tetrahydrofuran (1000 ml) at 25-30°C, add 2-chloroethanamine hydrochloride (429.19 g) and stir for 5 minutes.

  • Heat the reaction mixture to 65-70°C and maintain stirring for 14 hours.

  • Cool the reaction mixture to 25-30°C and add water.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with an aqueous sodium chloride solution.

  • Distill off the solvent completely under reduced pressure and co-distill with isopropanol.

  • Add isopropanol (100 ml) to the obtained residue and stir at 25-30°C.

  • Heat the mixture to 80-85°C and stir for 10 minutes.

  • Cool the mixture to 25-30°C and stir for 2 hours.

  • Filter the precipitated solid, wash with isopropanol, and dry to obtain this compound.[1]

Yield: Approximately 85%.[1] Melting Point: 121-125°C.[1]

Route 2: 1,1'-Carbonyldiimidazole (CDI) with Triethylamine

This variation of the CDI method offers a shorter reaction time.

Materials:

  • 2-Chloroethylamine hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI)

  • Triethylamine

  • Water

Procedure:

  • In a round bottom flask, add 2-chloroethylamine hydrochloride (20 g) and triethylamine (90 ml).

  • Cool the resulting reaction mixture to 10-20°C.

  • Add 1,1'-carbonyldiimidazole (15 g) to the mixture.

  • Stir the reaction mixture for 2 hours at 35-40°C.

  • After the reaction is complete, cool the mixture to 20-25°C.

  • Distill off the solvent to obtain a residue.

  • Add 100 ml of water to the residue and filter the mixture.

  • Dry the obtained solid to yield this compound (13 g).

Yield: Approximately 83%.

Route 3: Triphosgene (Phosgene-Free in Handling)

Triphosgene is a solid, stable crystalline compound that serves as a safer substitute for gaseous phosgene, as it can be handled more easily. However, it generates phosgene in situ, so appropriate safety precautions are still necessary.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure (Representative):

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve triphosgene (0.34 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of 2-chloroethylamine hydrochloride (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Add the amine/base solution dropwise to the triphosgene solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Yield: Expected to be high, likely over 80%, based on similar reactions.

Route 4: Phenyl Chloroformate

Phenyl chloroformate is another liquid, less hazardous alternative to phosgene.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Phenyl chloroformate

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure (Proposed):

  • In a round-bottom flask, suspend 2-chloroethylamine hydrochloride (2.0 equivalents) in anhydrous DCM containing triethylamine (2.2 equivalents) at 0°C.

  • Slowly add phenyl chloroformate (1.0 equivalent) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Yield: No specific data is readily available for this synthesis.

Route 5: Traditional Phosgene Route

The use of phosgene gas is the classical method for urea synthesis. Due to its extreme toxicity, this method is now largely avoided in laboratory and industrial settings in favor of safer alternatives. The reaction typically involves bubbling phosgene gas through a solution of the amine in an inert solvent in the presence of a base to neutralize the HCl byproduct. The handling of phosgene requires specialized equipment, including a well-ventilated fume hood and a phosgene scrubbing system.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic logic and a typical experimental workflow.

Synthesis_Pathway cluster_start Starting Material cluster_product Product cluster_reagents Carbonylating Agents 2-Chloroethylamine_HCl 2-Chloroethylamine HCl Product_Urea This compound 2-Chloroethylamine_HCl->Product_Urea Reaction with CDI CDI CDI->Product_Urea Triphosgene Triphosgene Triphosgene->Product_Urea Phenyl_Chloroformate Phenyl Chloroformate Phenyl_Chloroformate->Product_Urea Phosgene Phosgene Phosgene->Product_Urea

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Start Dissolve_Amine Dissolve 2-Chloroethylamine HCl and Base in Solvent Start->Dissolve_Amine Cool_Mixture Cool to 0°C Dissolve_Amine->Cool_Mixture Add_Carbonylating_Agent Add Carbonylating Agent (e.g., CDI, Triphosgene) Cool_Mixture->Add_Carbonylating_Agent React Stir at Specified Temperature and Time Add_Carbonylating_Agent->React Workup Aqueous Workup (Wash with Water/Brine) React->Workup Dry_and_Concentrate Dry Organic Layer and Concentrate Workup->Dry_and_Concentrate Purify Purify by Recrystallization or Chromatography Dry_and_Concentrate->Purify End Obtain Pure Product Purify->End

Caption: General experimental workflow for urea synthesis.

Conclusion

The synthesis of this compound can be achieved through several routes. While the traditional phosgene method is effective, its high toxicity makes it an undesirable choice for modern chemical synthesis. Phosgene-free alternatives, particularly the use of 1,1'-carbonyldiimidazole (CDI), offer a much safer and still highly efficient approach, with good to excellent yields reported in the literature. Triphosgene, as a solid phosgene equivalent, provides a handling advantage over gaseous phosgene but still requires stringent safety measures due to the in situ generation of phosgene. For laboratory and industrial-scale synthesis, the CDI-mediated routes represent a favorable balance of safety, efficiency, and operational simplicity. The choice of the specific CDI protocol may depend on the desired reaction time and available solvent systems. Further research into the phenyl chloroformate route could provide another viable and safe alternative.

References

Comparative Guide to Analytical Method Validation for 1,3-Bis(2-chloroethyl)urea in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1,3-Bis(2-chloroethyl)urea in biological matrices. It is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies requiring the measurement of this compound. The guide outlines key performance characteristics of different analytical techniques and provides detailed experimental protocols for method validation.

Introduction to Analytical Approaches

The quantification of this compound, a key precursor to the chemotherapeutic agent Carmustine (BCNU), in biological matrices such as plasma, serum, urine, and tissue homogenates is critical for pharmacokinetic, toxicokinetic, and metabolism studies.[1] The selection of an appropriate analytical method is paramount to ensure accurate and reliable data. The two primary analytical techniques suitable for the analysis of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for its high sensitivity, selectivity, and applicability to a wide range of compounds in complex biological fluids. It typically involves a simple sample preparation, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of this compound. However, it may require derivatization to improve the volatility and thermal stability of the analyte. While GC-MS can offer high resolution and sensitivity, the potential need for derivatization adds a step to the sample preparation process.[1]

Comparison of Analytical Method Performance

The validation of an analytical method ensures its suitability for the intended purpose.[2] The following table summarizes the key validation parameters and typical acceptance criteria for the analysis of this compound in biological matrices, comparing the expected performance of LC-MS/MS and GC-MS.

Validation ParameterLC-MS/MSGC-MSGeneral Acceptance Criteria
Linearity (r²) > 0.99> 0.99≥ 0.99
Accuracy (% Bias) Within ±15%Within ±15%Within ±15% of nominal concentration (±20% at LLOQ)
Precision (% CV) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mL to pg/mLSignal-to-Noise ratio ≥ 3
Lower Limit of Quantification (LLOQ) Low ng/mLLow ng/mLSignal-to-Noise ratio ≥ 10, with acceptable accuracy and precision
Selectivity/Specificity HighHighNo significant interference at the retention time of the analyte and internal standard
Recovery (%) Consistent and reproducibleConsistent and reproducibleWhile not a strict requirement for validated methods with a stable isotope-labeled internal standard, it should be consistent.
Matrix Effect To be evaluatedTo be evaluatedShould be minimal and compensated for by the internal standard.
Stability Assessed under various conditionsAssessed under various conditionsAnalyte should be stable during sample collection, storage, and processing.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for sample preparation and analysis.

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix and the analytical method.[3][4][5]

  • Protein Precipitation (for Plasma/Serum with LC-MS/MS):

    • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

  • Liquid-Liquid Extraction (LLE):

    • To 200 µL of the biological sample, add an appropriate internal standard.

    • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex for 2 minutes.

    • Centrifuge at 4,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent for injection.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with a small volume of a strong organic solvent.

    • Evaporate the eluate and reconstitute for analysis.

LC-MS/MS Method Parameters (Hypothetical Example)
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: To be determined (e.g., precursor ion [M+H]⁺ to a specific product ion).

    • Internal Standard (e.g., stable isotope-labeled this compound): To be determined.

Visualization of Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound in a biological matrix.

Analytical_Method_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Core Validation Parameters cluster_stability Stability Assessment cluster_application Method Application MD Method Development (LC-MS/MS or GC-MS) PS Preparation of Standards & Quality Controls (QCs) MD->PS Selectivity Selectivity & Specificity PS->Selectivity Linearity Linearity & Range PS->Linearity Accuracy Accuracy PS->Accuracy Precision Precision (Repeatability & Intermediate) PS->Precision LLOQ LLOQ Determination PS->LLOQ Recovery Recovery & Matrix Effect PS->Recovery FTS Freeze-Thaw Stability PS->FTS STS Short-Term Stability (Bench-Top) PS->STS LTS Long-Term Stability PS->LTS PSS Post-Preparative Stability PS->PSS Report Validation Report Generation Selectivity->Report Linearity->Report Accuracy->Report Precision->Report LLOQ->Report Recovery->Report FTS->Report STS->Report LTS->Report PSS->Report Analysis Routine Sample Analysis Report->Analysis

Caption: Workflow for analytical method validation of this compound.

This guide provides a framework for the comparison and validation of analytical methods for this compound. The specific parameters and acceptance criteria should be adapted based on the specific requirements of the study and any applicable regulatory guidelines.

References

Safety Operating Guide

Safeguarding Laboratory Environments: Procedures for the Proper Disposal of 1,3-Bis(2-chloroethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 1,3-Bis(2-chloroethyl)urea (BCU), a compound recognized for its hazardous properties and its role as a precursor in chemotherapy drug synthesis. Adherence to these procedures is critical to mitigate risks and ensure the safety of researchers, scientists, and drug development professionals. The following operational and disposal plans are designed to provide immediate, essential safety and logistical information.

I. Immediate Safety and Handling Precautions

Personnel handling this compound must adhere to stringent safety protocols due to its potential toxicity and as a precursor to cytotoxic agents.

  • Personal Protective Equipment (PPE): At a minimum, all personnel must wear a lab coat, chemical safety goggles, and nitrile gloves. When handling bulk quantities or if there is a risk of aerosolization, a chemical fume hood and respiratory protection should be utilized.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container must be clearly labeled with the chemical name and hazard symbols.

  • Spill Management: In the event of a spill, evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

II. Disposal Plan: Chemical Neutralization via Alkaline Hydrolysis

Due to its hazardous nature, this compound must be chemically neutralized before disposal. The recommended method is alkaline hydrolysis, which converts the reactive chloroethyl groups to less hazardous hydroxyethyl (B10761427) groups, yielding 1,3-bis(2-hydroxyethyl)urea.

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol is designed for the neutralization of small quantities of this compound typically found in a research laboratory setting.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (2 M)

  • Stir plate and stir bar

  • Reaction vessel (e.g., beaker or flask) of appropriate size

  • pH meter or pH strips

  • High-Performance Liquid Chromatography (HPLC) system for verification (optional, but recommended)

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all required PPE is worn.

  • Dissolution: Carefully transfer the this compound waste into the reaction vessel. If the waste is solid, dissolve it in a minimal amount of a suitable water-miscible solvent (e.g., ethanol) before proceeding.

  • Hydrolysis Reaction:

    • Slowly add a 2 M sodium hydroxide solution to the reaction vessel while stirring. A general guideline is to use a 10-fold molar excess of NaOH relative to the amount of this compound.

    • Continue stirring the mixture at room temperature for a minimum of 24 hours to ensure the hydrolysis reaction goes to completion.

  • Neutralization: After the reaction period, neutralize the solution by carefully adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.

  • Verification of Degradation (Recommended):

    • Before final disposal, it is highly recommended to verify the complete degradation of this compound.

    • This can be achieved by analyzing a sample of the neutralized solution using High-Performance Liquid Chromatography (HPLC). The absence of the this compound peak confirms complete degradation.

  • Final Disposal: Once degradation is confirmed and the solution is neutralized, it can be disposed of as hazardous waste in a properly labeled container, in accordance with local, state, and federal regulations.

III. Data Presentation: Quantitative Parameters for Disposal

The following table summarizes the key quantitative parameters for the alkaline hydrolysis of this compound.

ParameterValue/Specification
Reagent Sodium Hydroxide (NaOH)
Concentration 2 Molar (2 M)
Reagent Ratio 10-fold molar excess of NaOH to this compound
Reaction Time Minimum of 24 hours
Temperature Room Temperature (approximately 20-25°C)
Final pH 6.0 - 8.0
Verification Method High-Performance Liquid Chromatography (HPLC)
HPLC Column C18 reverse-phase
HPLC Mobile Phase Acetonitrile/water gradient
HPLC Detection UV detector
Safety Note The mutagenicity of the final hydrolyzed product has not been fully established. Therefore, the treated waste should still be handled as hazardous.

IV. Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_reaction Chemical Neutralization cluster_verification Verification cluster_disposal Final Disposal PPE Don Personal Protective Equipment FumeHood Work in Chemical Fume Hood PPE->FumeHood Dissolve Dissolve BCU Waste FumeHood->Dissolve Hydrolysis Add 2M NaOH (10x molar excess) Stir for 24h Dissolve->Hydrolysis Neutralize Neutralize to pH 6-8 Hydrolysis->Neutralize HPLC Analyze with HPLC Neutralize->HPLC Check Confirm Absence of BCU Peak HPLC->Check Check->Hydrolysis Incomplete Collect Collect in Labeled Hazardous Waste Container Check->Collect Degradation Complete Dispose Dispose According to Institutional Guidelines Collect->Dispose

Figure 1: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safer environment for all personnel. Continuous review and adherence to institutional and regulatory guidelines are paramount for maintaining the highest standards of laboratory safety.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(2-chloroethyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Bis(2-chloroethyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.